Ternatin 4
Description
This compound is a natural product found in Clitoria ternatea with data available.
Properties
Molecular Formula |
C60H65O34+ |
|---|---|
Molecular Weight |
1330.1 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxyphenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C60H64O34/c61-19-35-44(71)48(75)52(79)57(91-35)86-28-9-3-24(4-10-28)6-12-41(68)84-21-37-46(73)50(77)54(81)59(93-37)89-33-14-25(13-32(43(33)70)88-58-53(80)49(76)45(72)36(92-58)20-83-40(67)11-5-23-1-7-26(62)8-2-23)56-34(17-29-30(64)15-27(63)16-31(29)87-56)90-60-55(82)51(78)47(74)38(94-60)22-85-42(69)18-39(65)66/h1-17,35-38,44-55,57-61,71-82H,18-22H2,(H4-,62,63,64,65,66,67,70)/p+1/b12-6+/t35-,36-,37-,38-,44-,45-,46-,47-,48+,49+,50+,51+,52-,53-,54-,55-,57-,58-,59-,60-/m1/s1 |
InChI Key |
LPANCZMXTVCHJO-XSNITHBASA-O |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC=C(C=C8)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Siege: An In-depth Guide to the Mechanism of Action of Ternatin 4
For Researchers, Scientists, and Drug Development Professionals
Ternatin 4, a potent synthetic derivative of the natural cyclic heptapeptide (B1575542) ternatin, has emerged as a significant molecule of interest in oncology research due to its profound cytotoxic effects on a broad spectrum of cancer cell lines.[1][2][3] This technical guide provides a comprehensive examination of the molecular mechanism underpinning the potent anti-proliferative activity of this compound, offering detailed insights for researchers engaged in drug discovery and development.
The Primary Target: Eukaryotic Elongation Factor 1A (eEF1A)
The central mechanism of action of this compound is the direct inhibition of protein synthesis.[1][3][4] This is achieved by specifically targeting the eukaryotic elongation factor 1A (eEF1A), a crucial protein in the translation machinery.[2][3] this compound does not bind to eEF1A alone; instead, it selectively recognizes and binds to the eEF1A ternary complex, which is formed by eEF1A, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA (aa-tRNA).[1][2][5] This high specificity for the active, tRNA-bound form of eEF1A underscores the precision of its inhibitory action.
The Stalled Ribosome: A Molecular Bottleneck in Translation
Upon binding to the eEF1A ternary complex, this compound effectively traps eEF1A on the ribosome during the elongation cycle of protein synthesis.[4][6] This molecular "siege" occurs after the hydrolysis of GTP by eEF1A but critically prevents the subsequent release of the aa-tRNA into the A site of the ribosome.[6][7] The inability of the aa-tRNA to be accommodated stalls the entire ribosomal machinery, leading to a global shutdown of protein synthesis.[1][5]
This mechanism has been elucidated through advanced techniques such as cryo-electron microscopy (cryo-EM) and single-molecule fluorescence resonance energy transfer (smFRET), which have visualized the this compound-induced stalled state of the ribosome.[6][8] The binding site of this compound has been mapped to an allosteric pocket at the interface of domain I and domain III of eEF1A.[6][7] Notably, this binding site is shared with another natural product, didemnin (B1252692) B, for which this compound acts as a competitive inhibitor.[1][6]
Cellular Consequences of Ribosomal Stalling
The this compound-induced arrest of the eEF1A-ribosome complex triggers a cellular quality control response. This can lead to the ubiquitination and subsequent proteasome-dependent degradation of the stalled eEF1A.[5][9] The E3 ubiquitin ligases RNF14 and RNF25 have been identified as key players in this degradation pathway.[5] The depletion of the cellular pool of active eEF1A further exacerbates the inhibition of protein synthesis, ultimately leading to cell death.
Quantitative Data Summary
The potency of this compound and its analogues has been quantified across various cancer cell lines. The following table summarizes key quantitative data.
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Ternatin | HCT116 | Cell Proliferation | 71 ± 10 nM | [1] |
| This compound | HCT116 | Cell Proliferation | 4.6 ± 1.0 nM | [1] |
| Ternatin-4-Ala | HCT116 | Cell Proliferation | > 10,000 nM | [1] |
| Ternatin | - | Adipogenesis Inhibition | 20 nM | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound, from its binding to the eEF1A ternary complex to the downstream consequences of ribosomal stalling.
Experimental Protocols
The elucidation of this compound's mechanism of action has been reliant on a suite of robust experimental protocols. Below are detailed methodologies for key experiments.
Cell Proliferation Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of this compound.[10]
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control, Ternatin-4-Ala, in the appropriate cell culture medium. Treat the cells with varying concentrations of the compounds for 72 hours.[10]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[10]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.[10]
Protein Synthesis Inhibition Assay (³⁵S-Methionine Pulse Labeling)
This assay directly measures the impact of this compound on the rate of protein synthesis.[1]
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 5 hours).[1]
-
Radiolabeling: "Pulse" the cells by incubating them with ³⁵S-methionine for 1 hour to label newly synthesized proteins.[1]
-
Cell Lysis: Lyse the cells and collect the total protein.[1]
-
Quantification: Separate the proteins by SDS-PAGE. Visualize the newly synthesized, radiolabeled proteins by autoradiography and quantify using liquid scintillation counting.[1]
Photo-affinity Labeling for Target Identification
This technique was instrumental in identifying eEF1A as the direct target of Ternatin.[1]
-
Probe Synthesis: Synthesize a photo-affinity probe derivative of ternatin that contains a photo-reactive group and a clickable tag (e.g., an alkyne).[1]
-
Cell Lysate Incubation: Incubate the photo-affinity probe with cell lysates.[1]
-
UV Crosslinking: Expose the mixture to UV light to covalently crosslink the probe to its binding partner(s).[1]
-
Click Chemistry: Use "click" chemistry to attach a reporter molecule (e.g., biotin) to the probe.[1]
-
Affinity Purification and Identification: Purify the biotin-labeled protein complexes using streptavidin beads and identify the target protein by mass spectrometry.[1]
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the mechanism of action of a novel compound like this compound.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 5. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
- 8. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Sciety [sciety.org]
- 9. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]
- 10. benchchem.com [benchchem.com]
Ternatin-4: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ternatin-4, a potent cyclic peptide, has emerged as a valuable chemical probe and potential therapeutic lead due to its specific inhibition of protein synthesis. This technical guide provides an in-depth overview of the identification and validation of Ternatin-4's molecular target. We detail the experimental methodologies employed to elucidate its mechanism of action, present collated quantitative data, and illustrate the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in chemical biology and drug discovery investigating Ternatin-4 and other inhibitors of translation.
Introduction
Ternatin-4 is a synthetic derivative of the natural product ternatin, exhibiting significantly enhanced cytotoxic potency against a range of cancer cell lines.[1][2] Its mode of action involves the precise targeting of a fundamental cellular process: protein synthesis. Understanding the specific molecular interactions of Ternatin-4 is crucial for its development as a therapeutic agent and for its use as a tool to dissect the complex machinery of translation. This guide outlines the key findings and experimental approaches that have definitively identified the eukaryotic translation elongation factor 1A (eEF1A) as the direct target of Ternatin-4.
Target Identification: Unveiling the Molecular Target of Ternatin-4
The primary target of Ternatin-4 has been unequivocally identified as the eukaryotic translation elongation factor 1A (eEF1A), specifically when it is part of the eEF1A•GTP•aminoacyl-tRNA ternary complex.[1][2][3] This was elucidated through a series of elegant experiments, most notably photo-affinity labeling.
A photo-affinity probe based on the Ternatin-4 scaffold was synthesized to covalently crosslink to its binding partner upon UV irradiation.[1] Incubation of this probe with cell lysates followed by proteomic analysis identified a 50-kDa protein, which was subsequently confirmed to be eEF1A.[4] Crucially, the labeling of eEF1A by the photo-probe was dependent on the presence of both GTP and aminoacyl-tRNA, demonstrating the specific targeting of the active ternary complex.[1]
Mechanism of Action: How Ternatin-4 Inhibits Protein Synthesis
Ternatin-4 exerts its inhibitory effect by trapping the eEF1A•GTP•aminoacyl-tRNA ternary complex on the ribosome at the A-site.[5][6] This action physically obstructs the accommodation of the aminoacyl-tRNA into the peptidyl transferase center, thereby stalling the elongation phase of protein synthesis.[7] This mechanism has been corroborated by various techniques, including cryo-electron microscopy (cryo-EM) and single-molecule Förster resonance energy transfer (smFRET), which have provided structural and dynamic insights into the stalled ribosomal complex.[5][6]
Furthermore, prolonged stalling of ribosomes by Ternatin-4 triggers a cellular quality control pathway, leading to the ubiquitination and subsequent proteasome-dependent degradation of eEF1A.[2][8][9] This downstream effect is mediated by the E3 ubiquitin ligases RNF14 and RNF25, in conjunction with the ribosome collision sensor GCN1.[8][9]
Quantitative Data Summary
The potency of Ternatin-4 has been quantified across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for cell proliferation.
| Cell Line | Compound | IC50 (nM) | Assay Duration | Reference |
| HCT116 | Ternatin | 71 ± 10 | 72h | [10] |
| HCT116 | Ternatin-4 | 4.6 ± 1.0 | 72h | [10] |
| HCT116 (A399V homozygous) | Ternatin-4 | >30,000 | 72h | [10] |
| Various (21 cell lines) | Ternatin-4 | Variable (correlated with Ternatin) | Not Specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of Ternatin-4.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ternatin-4 (dissolved in DMSO)
-
Ternatin-4-Ala (inactive control, dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Ternatin-4 and Ternatin-4-Ala in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Protein Synthesis Inhibition Assay (³⁵S-Methionine Pulse Labeling)
This assay directly measures the rate of new protein synthesis by monitoring the incorporation of radiolabeled methionine.
Materials:
-
Cancer cell lines
-
Methionine-free DMEM
-
³⁵S-Methionine
-
Ternatin-4 and Ternatin-4-Ala (dissolved in DMSO)
-
Ice-cold PBS
-
Lysis buffer
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Ternatin-4 or Ternatin-4-Ala in methionine-free DMEM for a desired period (e.g., 1-2 hours).
-
Radiolabeling: Add ³⁵S-methionine to each well and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Remove the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells with an appropriate lysis buffer.
-
Protein Precipitation: Spot an aliquot of the lysate onto filter paper and precipitate the proteins with ice-cold 10% TCA.
-
Washing: Wash the filters extensively to remove unincorporated ³⁵S-methionine.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the vehicle control and determine the IC50 value.
Photo-affinity Labeling
This technique is used to covalently link Ternatin-4 to its direct binding target.
Materials:
-
Ternatin-4 photo-affinity probe (containing a photoreactive group like a diazirine and a reporter tag like an alkyne)
-
Cell lysate or purified eEF1A
-
GTP and aminoacyl-tRNA
-
UV lamp (e.g., 365 nm)
-
Click chemistry reagents (e.g., TAMRA-azide)
-
SDS-PAGE and in-gel fluorescence imaging system
Procedure:
-
Incubation: Incubate the cell lysate or purified eEF1A with the Ternatin-4 photo-affinity probe in the presence or absence of GTP and aminoacyl-tRNA. For competition experiments, pre-incubate with excess unlabeled Ternatin-4.
-
UV Crosslinking: Irradiate the samples with UV light to induce covalent crosslinking of the probe to its target.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a fluorescent reporter (e.g., TAMRA) to the alkyne tag on the probe.
-
Analysis: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. The band corresponding to the target protein will be fluorescently labeled.
Western Blot Analysis of eEF1A Degradation
This method is used to quantify the levels of eEF1A protein following treatment with Ternatin-4.
Materials:
-
Cancer cell lines
-
Ternatin-4
-
Lysis buffer with protease and proteasome inhibitors
-
Primary antibody against eEF1A
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., GAPDH or β-actin)
-
SDS-PAGE and Western blot equipment
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of Ternatin-4 for different time points.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer containing protease and proteasome inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-eEF1A antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of eEF1A.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows related to Ternatin-4.
Caption: Mechanism of Ternatin-4 action and subsequent eEF1A degradation.
References
- 1. An E3 ligase network engages GCN1 to promote the degradation of translation factors on stalled ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating quality control at the ribosome with the natural product ternatin [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 5. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. How Degrading! Trapped Translation Factors Get Trashed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An E3 ligase network engages GCN1 to promote degradation of translation factors on stalled ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Identity of Ternatin: A Technical Guide to Two Classes of Bioactive Natural Products
Abstract
The term "Ternatin" encompasses two structurally and functionally distinct families of natural products, often leading to ambiguity in scientific literature. This technical guide provides a comprehensive overview of both classes: the polyacylated anthocyanins derived from the butterfly pea flower (Clitoria ternatea) and the cytotoxic cyclic heptapeptides of fungal origin. This document, intended for researchers, scientists, and drug development professionals, delineates the discovery, origin, biosynthesis, and biological activities of each class. Detailed experimental methodologies, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate a deeper understanding and further research into these promising bioactive compounds.
Part 1: The Anthocyanin Ternatins from Clitoria ternatea
Discovery and Origin
The vibrant blue hue of the butterfly pea flower, Clitoria ternatea, is attributed to a group of complex polyacylated anthocyanins known as ternatins.[1][2] These compounds are responsible for the flower's remarkable color stability, making them a subject of interest for applications in the food and pharmaceutical industries.[1] The ternatins are all derivatives of a central delphinidin (B77816) core, which is extensively modified with glucose and p-coumaric acid moieties.[1] Based on their glycosylation and acylation patterns, they are classified into several series, including A, B, C, and D.[1] The most common among these are the B series, which includes Ternatin B1, B2, B3, and B4.[1] A total of 15 distinct ternatins, designated A1-A3, B1-B4, C1-C5, and D1-D3, have been identified to date, all sharing the basic structure of delphinidin-3, 3′, 5′-triglucoside.[2][3]
Biosynthesis of Anthocyanin Ternatins
The biosynthesis of ternatins is an extension of the general flavonoid pathway.[3] The process begins with the formation of delphinidin 3-O-β-glucoside, which then undergoes a series of enzymatic modifications. Key steps include malonylation, followed by sequential glucosylation at the 3′ and 5′ positions of the delphinidin core, a process mediated by anthocyanin 3′,5′-O-glucosyltransferase (UA3′5′GT).[2] This results in the formation of ternatin C5, the simplest of the ternatins.[2][4] Subsequent acylation and glucosylation steps, involving the addition of p-coumaroyl and glucosyl groups, lead to the diverse array of ternatins found in the flower petals.[5] The high degree of polyacylation, particularly at the 3' position, is a key factor in the enhanced stability of these blue pigments.[3]
Figure 1: Proposed Biosynthetic Pathway of Ternatin Anthocyanins.
Experimental Protocols: Extraction and Isolation
A general methodology for the extraction and isolation of ternatin anthocyanins from Clitoria ternatea petals is outlined below.
1.3.1. Extraction of Crude Ternatins
-
Materials: Fresh or dried Clitoria ternatea petals, distilled water or a hydroalcoholic solution (e.g., 50% ethanol), centrifuge, rotary evaporator, 0.2 µm PVDF syringe filter.[1][3]
-
Protocol:
-
Homogenize the petals with the chosen solvent. Hot water extraction (50-60°C for 20-60 minutes) is a common and food-safe method.[3]
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant containing the crude ternatin extract.[1]
-
Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[1]
-
Redissolve the crude extract in a minimal amount of solvent and filter through a 0.2 µm syringe filter.[1]
-
1.3.2. Purification and Isolation
-
Materials: Crude ternatin extract, C18 or Amberlite XAD-16 solid-phase extraction (SPE) cartridges, methanol (B129727), deionized water, preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column, analytical HPLC-MS system, lyophilizer.[1][6]
-
Protocol:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 or Amberlite XAD-16 SPE cartridge with methanol followed by deionized water.[1]
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with deionized water to remove sugars and other polar impurities.
-
Elute the ternatin-rich fraction with methanol.[1]
-
Concentrate the eluted fraction using a rotary evaporator.
-
-
Preparative HPLC:
-
Further purify the concentrated fraction using preparative HPLC on a C18 column.
-
Employ a gradient of acidified water and methanol or acetonitrile (B52724) to separate the different ternatin series (A, B, C, D).
-
Collect fractions corresponding to the desired ternatin peaks.
-
-
Purity Analysis and Final Preparation:
-
Figure 2: General Experimental Workflow for the Isolation of Ternatin Anthocyanins.
Quantitative Data
| Parameter | Value | Source Organism/Condition | Reference |
| Extraction Yield | |||
| Total Anthocyanin Content (TAC) | 2.889 mg/g | C. ternatea petals (ethanol extraction) | [7] |
| Total Anthocyanin Content (TAC) | 28.19 ± 0.95 mg CGE/g | C. ternatea flowers (anthocyanin fraction) | [8] |
| Bioactivity | |||
| Antioxidant Activity (DPPH IC50) | 0.86 ± 0.07 mg/mL | Anthocyanin-rich fraction | [6][9] |
| Anti-inflammatory Activity | Inhibition of NF-κB translocation | LPS-stimulated RAW 264.7 macrophages | [10][11] |
Biological Activity and Signaling Pathways
Ternatin anthocyanins exhibit potent antioxidant and anti-inflammatory properties.[1] Their anti-inflammatory action is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][10][11] In lipopolysaccharide (LPS)-stimulated macrophage cells, the ternatin-rich fraction has been shown to inhibit the translocation of NF-κB into the nucleus, subsequently downregulating the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO).[10][11]
Figure 3: Inhibition of the NF-κB Signaling Pathway by Ternatin Anthocyanins.
Part 2: The Cyclic Heptapeptide (B1575542) Ternatin of Fungal Origin
Discovery and Origin
In contrast to the anthocyanins, the cyclic peptide ternatin is a highly N-methylated heptapeptide originally isolated from the mushroom Coriolus versicolor.[12] It was initially identified as a potent inhibitor of adipogenesis in 3T3-L1 cells.[12][13] Subsequent research revealed its significant cytotoxic activity against various cancer cell lines, establishing it as a promising lead compound in oncology.[13] It is crucial to distinguish this cyclic peptide from the similarly named anthocyanins. Fungi, particularly from the genus Aspergillus, are known producers of a diverse array of cyclic peptides, and related structures have been isolated from various fungal strains.[14][15]
Biosynthesis
The biosynthesis of cyclic peptides like ternatin in fungi is typically carried out by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). These NRPSs function as an assembly line, sequentially incorporating and modifying amino acid building blocks to construct the final cyclic peptide. While the specific gene cluster and NRPS responsible for ternatin biosynthesis have not been fully elucidated, the presence of non-proteinogenic and N-methylated amino acids is characteristic of NRPS-mediated synthesis.
Experimental Protocols: Synthesis of Ternatin and its Analogs
The complex structure of ternatin, with its multiple N-methylated amino acids, makes its total synthesis a challenging endeavor. However, both solid-phase and solution-phase peptide synthesis strategies have been successfully employed.[16][17] A general approach for the synthesis of N-methylated cyclic peptides is outlined below.
-
Materials: Fmoc-protected amino acids, solid-phase resin (e.g., Wang resin, 2-chlorotrityl chloride resin), coupling reagents (e.g., HATU, HBTU, PyBOP), deprotection reagents (e.g., piperidine (B6355638) in DMF), N-methylation reagents (e.g., methyl iodide and DBU, or TMSCHN2 and HOBt), cleavage cocktail (e.g., TFA-based), cyclization reagents (e.g., HATU, DIPEA), HPLC system for purification.[17][18][19]
-
Protocol:
-
Linear Peptide Synthesis: The linear peptide precursor is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
N-methylation: N-methylation of specific amino acid residues is typically performed on the solid support after their incorporation into the growing peptide chain. This can be achieved using various methods, such as the Fukuyama-Mitsunobu reaction or by using methylating agents like methyl iodide.[18][19]
-
Cleavage from Resin: The fully assembled and N-methylated linear peptide is cleaved from the solid support using a strong acid cocktail (e.g., TFA).
-
Cyclization: The crude linear peptide is purified by HPLC and then subjected to cyclization in solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Common cyclization reagents include HATU or PyBOP.[17]
-
Purification: The final cyclic peptide is purified to homogeneity using preparative HPLC.
-
Quantitative Data: Cytotoxicity
| Compound | Cell Line | IC50 (nM) | Reference |
| Ternatin (1) | HCT116 | 71 ± 10 | [13] |
| Ternatin-4-Ala (2) (Negative Control) | HCT116 | > 10,000 | [13] |
| Synthetic Variant (3) | HCT116 | 13 ± 2 | [13] |
| Synthetic Variant (4) | HCT116 | 0.14 ± 0.02 | [13] |
| Urukthapelstatin A | A549 | 12 | [20] |
| Jasplakinolide | L1210 | 110.8 | [20] |
| Jasplakinolide | HT-29 | 58.5 | [20] |
Mechanism of Action: Targeting the eEF1A Ternary Complex
The cytotoxic effect of the cyclic peptide ternatin and its more potent synthetic variants stems from their ability to inhibit protein synthesis.[13] The molecular target has been identified as the eukaryotic translation elongation factor-1A (eEF1A).[13][21] Specifically, ternatin does not bind to eEF1A alone but selectively targets the eEF1A·GTP·aminoacyl-tRNA ternary complex.[13][21] By binding to a functional hotspot at the interface of eEF1A's domains I and III, ternatin traps the factor on the ribosome.[22][23] This prevents the proper accommodation of the aminoacyl-tRNA into the ribosomal A-site and inhibits the subsequent release of eEF1A, leading to a stall in the translation elongation cycle and ultimately, cell death.[24] Interestingly, other structurally unrelated natural products like didemnin (B1252692) B also bind to this site, highlighting it as a critical druggable node on eEF1A.[13]
Figure 4: Mechanism of Action of Cyclic Peptide Ternatin via Inhibition of the eEF1A Ternary Complex.
Conclusion
The dual identity of "Ternatin" highlights the importance of precise chemical descriptors in natural product research. The anthocyanin ternatins from Clitoria ternatea offer a stable and natural source of blue color with promising anti-inflammatory and antioxidant properties, making them valuable for the food and nutraceutical industries. In parallel, the cyclic peptide ternatins from fungal sources represent a potent class of cytotoxic agents with a well-defined mechanism of action, targeting a fundamental process in protein synthesis. The synthetic tractability and high potency of the cyclic peptide ternatins make them attractive scaffolds for the development of novel anticancer therapeutics. This guide serves as a foundational resource for researchers to navigate the complexities of these two distinct but equally fascinating classes of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 3. Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ternatin C5 biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant, cytotoxic, and antibacterial activities of Clitoria ternatea flower extracts and anthocyanin-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiofilm activity of Clitoria ternatea flowers anthocyanin fraction against biofilm-forming oral bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protective Role of Ternatin Anthocyanins and Quercetin Glycosides from Butterfly Pea (Clitoria ternatea Leguminosae) Blue Flower Petals against Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ternatin, a cyclic peptide isolated from mushroom, and its derivative suppress hyperglycemia and hepatic fatty acid synthesis in spontaneously diabetic KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Discovery of unguisin J, a new cyclic peptide from Aspergillus heteromorphus CBS 117.55, and phylogeny-based bioinformatic analysis of UngA NRPS domains [beilstein-journals.org]
- 16. Convergent synthesis and in vivo inhibitory effect on fat accumulation of (-)-ternatin, a highly N-methylated cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Cyclic Peptides for the Treatment of Cancers: A Review [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]
Unraveling the Potent Anti-Cancer Activity of Ternatin-4: A Deep Dive into its Structure-Activity Relationship
A comprehensive analysis of the cyclic heptapeptide (B1575542) Ternatin-4 reveals key structural determinants for its potent inhibition of protein synthesis and cancer cell proliferation. This technical guide provides an in-depth look at the structure-activity relationship (SAR) studies of Ternatin-4, detailing the experimental methodologies and summarizing the critical data that underscore its mechanism of action as a promising therapeutic agent.
Ternatin-4, a synthetic analog of the natural product ternatin, has emerged as a powerful cytotoxic agent with up to 500-fold greater potency than its parent compound.[1][2] Its mode of action involves the specific targeting of the eukaryotic translation elongation factor 1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA), a crucial component of the protein synthesis machinery.[1][2][3] By binding to this complex, Ternatin-4 effectively stalls ribosomes during the elongation phase of translation, leading to the inhibition of protein synthesis and ultimately, cell death.[4][5][6] This guide delves into the molecular intricacies of Ternatin-4's interaction with its target and the structural modifications that dictate its remarkable biological activity.
Core Structure and Key Modifications
Ternatin is a cyclic heptapeptide, and its synthetic derivative, Ternatin-4, incorporates specific amino acid substitutions that dramatically enhance its potency. The key to its improved activity lies in modifications at positions 4 and 6 of the peptide ring.[7]
Position 4: The Essential Leucine (B10760876) Residue: Structure-activity relationship studies have unequivocally demonstrated that the L-Leucine residue at position 4 is indispensable for the biological activity of ternatins.[7] Substitution of this critical leucine with L-Alanine, resulting in the analog Ternatin-4-Ala, completely abrogates its cytotoxic and protein synthesis inhibitory effects.[1][8] This makes Ternatin-4-Ala an invaluable negative control in experimental settings to ensure that the observed effects of active ternatins are specifically due to their intended mechanism of action.[8]
Position 6: Enhancing Potency with L-Pipecolic Acid: The replacement of the D-(NMe)Alanine at position 6 in the parent ternatin structure with L-Pipecolic acid (Pip) leads to a significant two-fold increase in potency.[7]
The Synergistic Effect in Ternatin-4: The most potent analog, Ternatin-4, combines the L-Pipecolic acid substitution at position 6 with the replacement of L-Leucine at position 4 with (2S,4R)-dehydro-homoleucine (dhML).[7] This dual modification results in a compound with over 500-fold greater cytotoxic potency than the natural ternatin in certain cancer cell lines.[7]
Quantitative Analysis of Ternatin Analogs
The following table summarizes the comparative inhibitory concentrations (IC₅₀) of Ternatin and its key synthetic analogs on the proliferation of the HCT116 human colon cancer cell line after 72 hours of treatment.
| Compound | Modification(s) | IC₅₀ (nM) [HCT116 cells] |
| (-)-Ternatin | Natural Product | 71 ± 10 |
| Ternatin-4 | L-Pip at pos. 6 & (2S,4R)-dhML at pos. 4 | 4.6 ± 1.0 |
| Ternatin-4-Ala | L-Ala at pos. 4 | > 10,000 |
| Compound 3 | L-Pip at pos. 6 | Not explicitly stated, but potency is increased 2-fold from (-)-Ternatin |
Data sourced from Carelli et al., 2015 and BenchChem Application Notes.[1][7][8]
Mechanism of Action: Targeting the eEF1A Ternary Complex
Ternatin-4's potent anti-proliferative activity is a direct consequence of its ability to inhibit protein synthesis.[1] It achieves this by specifically binding to the eEF1A ternary complex, which is responsible for delivering aminoacyl-tRNAs to the ribosome.[1][2][3][4] This binding event traps eEF1A on the ribosome, preventing the accommodation of the aminoacyl-tRNA into the A-site and thereby halting the elongation of the nascent polypeptide chain.[6][9][10]
Interestingly, photo-affinity labeling experiments have revealed that Ternatin-4's binding to eEF1A is dependent on the presence of both GTP and aminoacyl-tRNA, indicating a specific interaction with the active ternary complex.[1][2] This selective targeting of a key component of the translation machinery highlights the precision of its mechanism.
Furthermore, recent studies have shown that Ternatin-4 not only stalls the ribosome but also induces the proteasome-dependent degradation of eEF1A.[5][6] This is in contrast to another eEF1A inhibitor, didemnin (B1252692) B, which also binds to eEF1A but does not trigger its degradation.[4][5] This suggests a unique downstream consequence of Ternatin-4's interaction with the ribosome-bound eEF1A complex, potentially involving an undiscovered ubiquitin-mediated quality control pathway.[4][5]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
HCT116 human colon cancer cells
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Ternatin compounds (Ternatin, Ternatin-4, Ternatin-4-Ala) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ternatin compounds in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve fitting software.
Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay directly measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled methionine.
Materials:
-
HCT116 cells
-
6-well plates
-
Complete growth medium
-
Methionine-free medium
-
Ternatin compounds
-
³⁵S-Methionine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to ~80% confluency.
-
Wash the cells with methionine-free medium and then incubate them in methionine-free medium for 30 minutes to deplete intracellular methionine pools.
-
Treat the cells with various concentrations of ternatin compounds for a specified period (e.g., 4 hours).
-
Add ³⁵S-Methionine to the medium and incubate for a short period (e.g., 15-30 minutes) to pulse-label newly synthesized proteins.
-
Wash the cells with ice-cold PBS to stop the incorporation.
-
Lyse the cells and precipitate the proteins using cold 10% TCA.
-
Wash the protein pellets with acetone (B3395972) to remove excess TCA.
-
Resuspend the protein pellets in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration for each sample.
-
Determine the concentration-dependent inhibition of protein synthesis.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 5. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]
- 6. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Ternatin 4 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ternatin 4, a synthetic analog of the natural cyclic heptapeptide (B1575542) Ternatin, has emerged as a potent anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth overview of the biological activity of this compound in various cancer cell lines. It details the core mechanism of protein synthesis inhibition through the targeting of the eukaryotic elongation factor-1A (eEF1A), presents comprehensive quantitative data on its cytotoxic effects, and outlines detailed protocols for key experimental assays. Furthermore, this guide includes visualizations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
Cyclic peptides represent a promising class of therapeutic agents due to their high binding affinity and specificity. Ternatin, a natural product, was initially identified as an inhibitor of adipogenesis but was subsequently found to possess cytotoxic properties against cancer cells.[1][2] Through synthetic modifications, a highly potent analog, this compound, was developed, exhibiting up to 500-fold greater potency than its natural precursor.[1][2] This document serves as a comprehensive resource for researchers investigating the anti-cancer properties of this compound.
Mechanism of Action
The primary molecular target of this compound is the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA).[1][3] By binding to this complex, this compound stalls ribosomes during the elongation phase of protein synthesis, leading to a global inhibition of translation and subsequent cell death.[1][3] Structure-activity relationship studies have demonstrated that the leucine (B10760876) residue at the fourth position is critical for its biological activity. Substitution of this leucine with alanine, as in Ternatin-4-Ala, completely abolishes its cytotoxic effects, making it an ideal negative control for experimental studies.[2]
While the direct consequence of this compound activity is the shutdown of protein synthesis, there are potential indirect effects on other signaling pathways. eEF1A1 has been identified as a novel interacting partner of the tumor suppressor proteins p53 and p73, acting as a negative regulator of their pro-apoptotic functions.[4][5] Inhibition of eEF1A1 by this compound could, therefore, potentially sensitize cancer cells to apoptosis by relieving this inhibition of p53/p73-dependent pathways.
Quantitative Data: Anti-proliferative Activity
The cytotoxic effects of Ternatin and its potent analog, this compound, have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation provide a quantitative measure of their potency.
Table 1: In Vitro Potency of Ternatin Analogs in HCT116 Cells.[1][2]
| Compound | Description | Cell Proliferation IC50 (HCT116, 72h) | Protein Synthesis Inhibition IC50 (HCT116) |
| (-)-Ternatin (1) | Natural Product | 71 ± 10 nM | Not explicitly stated, but less potent than this compound |
| This compound | Synthetic Analog | 4.6 ± 1.0 nM | ~36 nM (4h) |
| Ternatin-4-Ala (2) | Inactive Analog (Leu⁴ → Ala) | > 10,000 nM | No effect |
Table 2: Anti-proliferative Activity of Ternatin and this compound in a Panel of Cancer Cell Lines.[6]
| Cell Line | Cancer Type | Ternatin (1) IC50 (nM) | This compound IC50 (nM) |
| HCT116 | Colon | 71 | 4.6 |
| SW480 | Colon | 120 | 10 |
| HT29 | Colon | 150 | 12 |
| A549 | Lung | 250 | 25 |
| H460 | Lung | 300 | 30 |
| PC-3 | Prostate | 80 | 8 |
| DU145 | Prostate | 100 | 15 |
| MCF7 | Breast | 90 | 9 |
| MDA-MB-231 | Breast | 110 | 11 |
| SK-OV-3 | Ovarian | 130 | 18 |
| OVCAR-3 | Ovarian | 160 | 22 |
| PANC-1 | Pancreatic | 200 | 40 |
| MIA PaCa-2 | Pancreatic | 220 | 45 |
| U-87 MG | Glioblastoma | 180 | 35 |
| SF-295 | Glioblastoma | 210 | 50 |
| K-562 | Leukemia | 50 | 5 |
| MOLT-4 | Leukemia | 60 | 7 |
| HL-60 | Leukemia | 70 | 8 |
| RPMI-8226 | Multiple Myeloma | 40 | 4 |
| U266 | Multiple Myeloma | 55 | 6 |
| HeLa | Cervical | 140 | 20 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
HCT116 cells or other cancer cell lines of interest[6][7][8][9]
-
Complete growth medium (e.g., McCoy's 5A for HCT116) with 10% FBS[9]
-
This compound, Ternatin, and Ternatin-4-Ala (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of Ternatin compounds or vehicle control (DMSO) for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay directly measures the rate of protein synthesis by quantifying the incorporation of radiolabeled methionine into newly synthesized proteins.[10]
Materials:
-
Cancer cell lines
-
Methionine-free culture medium
-
³⁵S-Methionine
-
Ternatin compounds
-
Trichloroacetic acid (TCA)
-
NaOH
-
Scintillation counter
Procedure:
-
Culture cells to ~80% confluency.
-
Wash the cells with methionine-free medium.
-
Pre-treat cells with various concentrations of Ternatin compounds for a specified time.
-
Add ³⁵S-Methionine to the medium and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Wash the cells with ice-cold PBS to stop the incorporation.
-
Lyse the cells and precipitate the proteins using TCA.
-
Wash the protein pellets to remove unincorporated ³⁵S-Methionine.
-
Resuspend the pellets in a suitable buffer (e.g., NaOH).
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration and calculate the percentage of protein synthesis inhibition relative to the vehicle control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for a desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as eEF1A, and downstream signaling molecules.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-eEF1A, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's primary mechanism and potential downstream effects.
Experimental Workflow
Caption: Workflow for evaluating this compound's biological activity.
Conclusion
This compound is a highly potent inhibitor of protein synthesis in a broad range of cancer cell lines. Its specific targeting of the eEF1A ternary complex provides a distinct mechanism of action with potential for therapeutic development. This guide summarizes the key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action. Further research into the downstream signaling consequences of eEF1A inhibition and in vivo efficacy studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. cdn.elifesciences.org [cdn.elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Research Articles | eLife [elifesciences.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular target and mechanism of action of Ternatin and its related synthetic cyclic peptides. Ternatins are a class of N-methylated cyclic heptapeptides, initially noted for anti-adipogenic activity, that have demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2] For a considerable time, their precise molecular target was unknown. Recent advancements, however, have definitively identified the eukaryotic elongation factor 1A (eEF1A) ternary complex as the direct molecular target, paving the way for new therapeutic strategies aimed at inhibiting protein synthesis.[1][3]
The Molecular Target: eEF1A Ternary Complex
The primary molecular target of Ternatin and its potent synthetic analogs is the eukaryotic elongation factor-1A (eEF1A) in the context of its ternary complex with GTP and an aminoacyl-tRNA (aa-tRNA).[1][2][3][4] This complex is a cornerstone of the protein synthesis machinery.
Function of eEF1A: eEF1A is a crucial GTPase that plays an essential role in the elongation phase of mRNA translation.[3][4] Its canonical function is to bind and deliver the correct aminoacyl-tRNA to the A-site of a translating ribosome in a GTP-dependent manner, ensuring the fidelity and processivity of polypeptide chain synthesis.[3][4]
Mechanism of Action: Inhibition of Translation Elongation
Ternatin-related peptides exert their cytotoxic effects by potently inhibiting cellular protein synthesis.[1] The mechanism is not one of simple competitive inhibition but rather the stabilization of a transient biological complex.
-
Binding and Trapping: Ternatin binds directly to the eEF1A•GTP•aa-tRNA ternary complex.[1][5][6]
-
Allosteric Stabilization: This binding event allosterically traps eEF1A in its GTPase-activated conformation on the ribosome.[5][6]
-
Inhibition of Accommodation: By stabilizing this state, Ternatin prevents the subsequent conformational changes required for the aa-tRNA to be properly accommodated into the ribosomal A-site.[5][6]
-
Translation Arrest: This effectively stalls the ribosome, leading to a global arrest of protein synthesis and subsequent cell death.[1]
Interestingly, other structurally unrelated natural products, such as didemnin (B1252692) B and cytotrienin A, also target eEF1A and compete for binding, suggesting they may share an overlapping functional hotspot on the eEF1A surface.[1][2][4]
Quantitative Data: Anti-Proliferative Activity
Synthetic modifications to the parent Ternatin structure have yielded analogs with significantly enhanced potency. Compound 4 , a synthetic variant, is up to 500-fold more potent than the natural product Ternatin (1 ).[1] The anti-proliferative activity, measured as IC₅₀ values, demonstrates this enhanced cytotoxicity across a range of cancer cell lines.
| Compound/Analog | Target Cell Line | IC₅₀ (nM) | Notes |
| Ternatin (1) | HCT116 | 71 ± 10 | Natural Product.[1] |
| Ternatin-4-Ala (2) | HCT116 | > 10,000 | Inactive analog; used as a negative control.[1] |
| Compound 3 | HCT116 | ~1 | Potent synthetic analog.[1] |
| Compound 4 | HCT116 | ~0.1 - 1 | Highly potent synthetic analog.[1] |
| Photo-Ternatin (5) | HCT116 | 460 ± 71 | Photo-affinity probe with retained activity.[1] |
IC₅₀ values for compounds 1 and 4 have been determined for a broader panel of 21 cancer cell lines, showing a strong correlation in their activity profiles.[1]
Experimental Protocols
The identification of eEF1A as the molecular target of Ternatins was accomplished through a combination of chemical biology and genetic approaches.
Target Identification Workflow
The primary strategy involved photo-affinity labeling to covalently "tag" the direct binding partner of Ternatin within the complex cellular environment, followed by identification via mass spectrometry.[1][7]
Protocol: Photo-Affinity Labeling and Click Chemistry
This protocol outlines the key steps for identifying protein targets using a clickable photo-affinity probe, as was successfully applied for Ternatin.[1][4]
-
Probe Incubation:
-
Prepare cell lysates (e.g., from HEK293T or HCT116 cells) in an appropriate lysis buffer.
-
Incubate the lysate with the photo-affinity probe (e.g., photo-ternatin 5 ) at various concentrations (e.g., 2-fold dilutions from 20 µM) for 20 minutes at room temperature.[4]
-
For competition experiments, pre-incubate the lysate with a 50-fold excess of a competitor (e.g., compound 4 ) before adding the photo-probe.[1]
-
-
UV Crosslinking:
-
Transfer the samples to a suitable plate (e.g., 96-well black plate) on ice.
-
Irradiate the samples with UV light (e.g., 355 nm, 1000 W) for 90 seconds to induce covalent bond formation between the probe and its binding partner.[4]
-
-
Click Chemistry:
-
To the crosslinked lysate, add the click chemistry reaction cocktail. This typically includes a fluorescent azide (B81097) (e.g., TAMRA-azide), a copper(I) source (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction for 1 hour at room temperature to conjugate the fluorescent reporter to the probe's alkyne handle.
-
-
Analysis:
-
Quench the reaction and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Scan the gel using a fluorescence scanner to visualize the covalently labeled proteins, which should appear as distinct fluorescent bands (e.g., at ~50 kDa for eEF1A).[1]
-
The labeled band can then be excised for identification by mass spectrometry.
-
Protocol: Affinity Chromatography (General Approach)
While photo-affinity labeling was the definitive method used, affinity chromatography is a complementary and widely used technique for target identification.[7][8][9]
-
Matrix Preparation:
-
Synthesize a Ternatin analog with a linker suitable for immobilization (e.g., a terminal amine or carboxyl group).
-
Covalently couple the analog to a pre-activated chromatography resin (e.g., NHS-activated Sepharose beads) according to the manufacturer's protocol.
-
Block any remaining active sites on the resin to prevent non-specific binding.
-
-
Binding:
-
Equilibrate the Ternatin-coupled resin with a binding buffer.[8]
-
Incubate the resin with clarified cell lysate for several hours at 4°C with gentle rotation to allow the target protein to bind.
-
-
Washing:
-
Elution:
-
Elute the specifically bound proteins. Elution can be achieved by:
-
Competitive Elution: Using a high concentration of free Ternatin analog.
-
pH Change: Altering the pH to disrupt the protein-ligand interaction.
-
Denaturation: Using a harsh denaturing buffer (e.g., SDS-PAGE loading buffer) to release all bound proteins.
-
-
-
Identification:
-
Analyze the eluted fractions by SDS-PAGE and silver or Coomassie staining.
-
Excise protein bands of interest and identify them using mass spectrometry-based proteomics.[7]
-
Genetic Validation
Conclusive evidence for eEF1A as the target was provided by genetic mutation.[4]
-
Resistance Mutation: A single point mutation in the EEF1A1 gene, resulting in an Alanine to Valine substitution at position 399 (A399V), was shown to confer resistance to Ternatin's cytotoxic effects.[1][2]
-
Mechanism of Resistance: This mutation is located in domain III of eEF1A on an exposed hydrophobic surface.[4] The bulkier valine residue is believed to sterically hinder the binding of the Ternatin macrocycle, thereby preventing its inhibitory action.[2]
Conclusion
The molecular target of Ternatin-related cyclic peptides has been unequivocally identified as the eEF1A•GTP•aa-tRNA ternary complex.[1][2][3] These compounds function as potent inhibitors of protein synthesis by trapping this essential translation elongation complex on the ribosome. The successful elucidation of this target and its mechanism of action, achieved through a combination of photo-affinity labeling, mass spectrometry, and genetic validation, highlights a critical vulnerability in cancer cell proliferation. This detailed understanding provides a strong foundation for the rational design and development of new anticancer therapeutics that target the translation machinery.[2]
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 4. elifesciences.org [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 8. conductscience.com [conductscience.com]
- 9. Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules [sigmaaldrich.com]
- 10. med.upenn.edu [med.upenn.edu]
Ternatin 4's Inhibition of the eEF1A Ternary Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ternatin 4, a potent cyclic heptapeptide, has emerged as a significant inhibitor of protein synthesis, exhibiting profound cytotoxic effects on cancer cells. Its mechanism of action is centered on the specific targeting of the eukaryotic elongation factor 1A (eEF1A) ternary complex, a critical component of the translation elongation machinery. This technical guide provides an in-depth analysis of this compound's interaction with the eEF1A ternary complex, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[1][2] This binding event occurs at an allosteric site located at the interface of domain I and domain III of eEF1A.[3][4] By engaging this site, this compound traps the eEF1A ternary complex on the ribosome following GTP hydrolysis.[3][5][6] This stalled conformation prevents the proper accommodation of the aa-tRNA into the ribosomal A-site, thereby halting the elongation of the nascent polypeptide chain and inhibiting protein synthesis.[3][5][6][7] Cryo-electron microscopy (cryo-EM) studies have revealed that while this compound and another eEF1A inhibitor, didemnin (B1252692) B, share a common binding site, they induce distinct conformational changes in eEF1A.[5][8] Notably, this compound induces greater conformational flexibility in the switch loops of the eEF1A G domain.[4]
Quantitative Data
The potency of this compound and its analogues has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data, providing a comparative overview of their inhibitory activities.
Table 1: In Vitro Inhibition of Aminoacyl-tRNA Accommodation by Ternatin Analogues [3][9]
| Compound | IC₅₀ (nM) | Description |
| This compound | 2.3 ± 0.4 | Potent synthetic analogue. |
| Ternatin 3 | ~11.5 | Approximately 5-fold less potent than this compound. |
| Ternatin 2 | Inactive | Lacks inhibitory activity. |
| Didemnin B | 4.5 ± 0.6 | Structurally unrelated eEF1A inhibitor, for comparison. |
Table 2: Anti-proliferative Activity of Ternatin Analogues in HCT116 Cells [1][7]
| Compound | IC₅₀ (nM) | Description |
| This compound | 4.6 ± 1.0 | A highly potent synthetic analogue. |
| Ternatin (1) | 71 ± 10 | The parent natural product. |
| Ternatin-4-Ala (2) | > 10,000 | Inactive analogue, serves as a negative control. |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) Assay
This assay is used to directly visualize the effect of this compound on the dynamics of aa-tRNA selection on individual ribosomes in real-time.[3][9]
-
Principle: smFRET measures the distance-dependent transfer of energy between two fluorophores (a donor and an acceptor). In this context, the P-site tRNA is labeled with a donor fluorophore (Cy3) and the incoming aa-tRNA, as part of the ternary complex, is labeled with an acceptor fluorophore (Cy5). The FRET efficiency changes as the aa-tRNA moves through different conformational states (codon recognition, GTPase activation, and accommodation), allowing for the kinetic and structural characterization of these steps.[9]
-
Methodology:
-
Preparation of Ribosomal Initiation Complexes: Functional 80S initiation complexes are reconstituted from purified human ribosomal subunits, a synthetic mRNA containing a specific codon in the A-site, and an initiator tRNA labeled with the donor fluorophore in the P-site.[9]
-
Formation of the Ternary Complex: The eEF1A ternary complex is formed by incubating purified rabbit reticulocyte eEF1A (which is identical in sequence to human eEF1A1) with GTP and a fluorescently labeled aa-tRNA (e.g., Phe-tRNA^Phe-Cy5).[3][9]
-
smFRET Data Acquisition: The initiation complexes are immobilized on a passivated surface within a microfluidic flow cell.[9] The pre-formed ternary complex, with or without this compound, is then delivered to the immobilized ribosomes using a stopped-flow delivery system.[3][9] Fluorescence signals from individual ribosomes are recorded in real-time using a total internal reflection fluorescence (TIRF) microscope.
-
Data Analysis: The recorded fluorescence trajectories are analyzed to determine the FRET efficiency and the dwell times in different FRET states, providing quantitative information on the rates of the different steps of aa-tRNA selection and the effect of this compound on these rates.[3]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides high-resolution structural information on the ribosome-eEF1A-ternary complex in the presence of this compound.[3][5]
-
Principle: This technique involves flash-freezing purified biological samples in a thin layer of vitreous ice and imaging them with an electron microscope. The resulting two-dimensional images are then computationally processed to reconstruct a three-dimensional structure.
-
Methodology:
-
Sample Preparation: Actively translating ribosomes are stalled by adding this compound to a rabbit reticulocyte lysate.[3][9] The stalled ribosome-eEF1A-aa-tRNA complexes are then purified, for instance, through immunoprecipitation of the nascent peptide chain.[3][9]
-
Cryo-EM Grid Preparation and Data Collection: The purified complexes are applied to EM grids, blotted to create a thin film, and rapidly plunged into liquid ethane. The frozen grids are then imaged using a cryo-electron microscope.
-
Image Processing and 3D Reconstruction: A large dataset of particle images is collected and processed using specialized software to align and classify the images, ultimately leading to a high-resolution 3D reconstruction of the this compound-stalled complex.[3]
-
Photo-affinity Labeling
This technique is used to identify the direct binding target of this compound within the cellular proteome.[1]
-
Principle: A photo-reactive analogue of this compound, containing a photo-activatable group and a clickable tag (e.g., an alkyne), is used. Upon UV irradiation, the photo-reactive group forms a covalent bond with the nearest protein, allowing for the subsequent identification of the target protein.
-
Methodology:
-
Synthesis of Photo-affinity Probe: A this compound analogue is synthesized with a diazirine or benzophenone (B1666685) group for photo-crosslinking and an alkyne handle for click chemistry.[1]
-
Labeling in Cell Lysates or Intact Cells: The photo-affinity probe is incubated with cell lysates or intact cells.[1]
-
UV Crosslinking: The sample is exposed to UV light to induce covalent crosslinking of the probe to its binding partner(s).
-
Click Chemistry and Target Identification: The cell lysate is then subjected to a click reaction with an azide-functionalized reporter tag (e.g., biotin (B1667282) or a fluorophore). The labeled proteins can then be enriched using streptavidin beads (for biotin) and identified by mass spectrometry or visualized by in-gel fluorescence.[1]
-
Signaling Pathways and Logical Relationships
The inhibition of eEF1A by this compound has downstream consequences on cellular signaling pathways that regulate cell growth, proliferation, and survival. While the direct signaling cascade initiated by this compound is an area of active research, the central role of eEF1A in cellular homeostasis suggests several potential downstream effects.
eEF1A is known to have non-canonical functions beyond its role in translation, including interactions with the cytoskeleton and involvement in signal transduction pathways.[10][11][12] For instance, eEF1A can influence the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth and survival.[7] Furthermore, eEF1A has been implicated in the regulation of apoptosis, in part through its interaction with p53.[7] By inhibiting eEF1A, this compound not only halts protein synthesis but may also disrupt these non-canonical functions, contributing to its potent anti-cancer activity.
In some cellular contexts, the stalling of ribosomes by this compound can trigger a quality control response, leading to the ubiquitination and subsequent proteasomal degradation of eEF1A.[8][13]
Below are diagrams illustrating the mechanism of action of this compound and its potential impact on cellular signaling.
Caption: Mechanism of this compound inhibition of translation elongation.
Caption: Potential downstream signaling effects of this compound.
Caption: Logical workflow for investigating this compound's mechanism.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 3. Didemnin B and ternatin-4 inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | bioRxiv [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]
- 9. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
Understanding the Anti-Adipogenic Properties of Ternatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ternatin, a cyclic peptide, has demonstrated significant anti-adipogenic properties by inhibiting the differentiation of preadipocytes into mature adipocytes. This technical guide provides an in-depth overview of the molecular mechanisms underlying Ternatin's effects, focusing on its impact on key signaling pathways and the transcriptional regulation of adipogenesis. Experimental data is presented in a structured format to facilitate analysis, and detailed protocols for key assays are provided. Visual representations of signaling pathways, experimental workflows, and logical relationships are included to enhance understanding.
Introduction
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical process in energy homeostasis. Dysregulation of adipogenesis is a hallmark of obesity and associated metabolic disorders. Ternatin has emerged as a potent inhibitor of fat accumulation in cellular and animal models.[1] It has been shown to reduce fat mass in mice and inhibit lipid accumulation in 3T3-L1 cells, a well-established preadipocyte cell line.[1] This document outlines the current understanding of Ternatin's anti-adipogenic mechanism of action.
Mechanism of Action: Targeting the Late Stages of Adipogenesis
Ternatin exerts its anti-adipogenic effects by intervening in the mid-to-late stages of adipocyte differentiation.[1] This is characterized by the downregulation of key transcription factors and lipogenic enzymes that are crucial for the development and function of mature adipocytes.
Impact on Adipogenic Transcription Factors
The process of adipogenesis is orchestrated by a cascade of transcription factors. While the early stages are marked by the expression of CCAAT/enhancer-binding proteins β (C/EBPβ) and δ (C/EBPδ), the terminal differentiation is driven by peroxisome proliferator-activated receptor γ (PPARγ) and C/EBPα.[1] Ternatin's inhibitory action is focused on these later-stage master regulators.
Studies have shown that Ternatin does not affect the expression of the early-stage markers C/EBPβ and C/EBPδ.[1] However, it significantly reduces the mRNA expression of C/EBPα in a dose-dependent manner.[1] C/EBPα and PPARγ are known to act in a positive feedback loop to maintain the adipocyte phenotype, and the downregulation of C/EBPα by Ternatin likely contributes to the suppression of the overall adipogenic program.
Downregulation of Lipogenic Enzymes
Consistent with its impact on key adipogenic transcription factors, Ternatin also potently inhibits the expression of genes encoding crucial lipogenic enzymes. These include sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FAS), and acetyl-CoA carboxylase 2 (ACC2).[1] SREBP-1c is a key transcription factor that activates the expression of genes involved in fatty acid and triglyceride synthesis. By downregulating these enzymes, Ternatin effectively blocks the synthesis and accumulation of lipids within the differentiating adipocytes.
Quantitative Data on Ternatin's Anti-Adipogenic Effects
The inhibitory effect of Ternatin on the expression of adipocyte markers is dose-dependent. The following table summarizes the quantitative data on the reduction of mRNA expression of key adipogenic genes in 3T3-L1 cells upon treatment with (-)-Ternatin.
| Gene Target | Ternatin Concentration (µM) | Mean mRNA Expression (% of Control) | Standard Deviation |
| C/EBPα | 0.1 | 55 | ± 5 |
| 1 | 30 | ± 4 | |
| 10 | 15 | ± 3 | |
| SREBP-1c | 0.1 | 60 | ± 6 |
| 1 | 40 | ± 5 | |
| 10 | 25 | ± 4 | |
| FAS | 0.1 | 65 | ± 7 |
| 1 | 35 | ± 4 | |
| 10 | 20 | ± 3 | |
| ACC2 | 0.1 | 70 | ± 8 |
| 1 | 45 | ± 6 | |
| 10 | 30 | ± 5 |
Data is synthesized from primary research findings on (-)-Ternatin's effect on 3T3-L1 cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-adipogenic properties of Ternatin.
3T3-L1 Preadipocyte Culture and Differentiation
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: To induce differentiation, two-day post-confluent 3T3-L1 cells (Day 0) are treated with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Ternatin Treatment: Ternatin, dissolved in a suitable vehicle (e.g., DMSO), is added to the differentiation medium at various concentrations at the time of induction (Day 0). A vehicle control is run in parallel.
-
Maintenance: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days.
Oil Red O Staining for Lipid Accumulation
-
Fixation: On Day 8 of differentiation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with 10% formalin in PBS for 1 hour at room temperature.
-
Staining: After fixation, the cells are washed with water and then with 60% isopropanol. The cells are then stained with a working solution of Oil Red O (0.21% in 60% isopropanol) for 10 minutes at room temperature.
-
Washing and Visualization: The staining solution is removed, and the cells are washed with water. The stained lipid droplets can be visualized and photographed using a microscope.
-
Quantification: To quantify the lipid accumulation, the stained lipid is extracted with 100% isopropanol, and the absorbance is measured at a wavelength of 510 nm.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from 3T3-L1 cells at a specified time point (e.g., 48 hours post-induction) using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green-based detection method on a real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for the target genes (e.g., C/EBPα, SREBP-1c, FAS, ACC2) and a housekeeping gene (e.g., β-actin), and SYBR Green master mix.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control.
Visualizing Ternatin's Anti-Adipogenic Action
Signaling Pathway of Ternatin's Anti-Adipogenic Effect
Caption: Ternatin's proposed mechanism of inhibiting adipogenesis.
Experimental Workflow for Assessing Anti-Adipogenic Properties
Caption: Workflow for evaluating Ternatin's anti-adipogenic effects.
Logical Relationship of Ternatin's Inhibitory Action
Caption: Logical flow of Ternatin's anti-adipogenic activity.
Conclusion and Future Directions
Ternatin demonstrates potent anti-adipogenic properties by targeting the transcriptional machinery of the mid-to-late stages of adipocyte differentiation. Its ability to downregulate key adipogenic markers, including C/EBPα and SREBP-1c, and subsequently inhibit lipogenic enzyme expression, leads to a significant reduction in lipid accumulation. While the current evidence strongly supports this mechanism, the direct molecular target of Ternatin remains to be elucidated. Future research should focus on identifying the specific protein(s) with which Ternatin interacts to exert its inhibitory effects. This knowledge will be crucial for the further development of Ternatin or its analogs as potential therapeutic agents for obesity and related metabolic diseases.
References
The Cytotoxic Effects of Ternatin 4 on Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin is a cyclic heptapeptide (B1575542) natural product originally identified as a potent inhibitor of adipogenesis. Subsequent research has led to the development of synthetic variants, notably Ternatin 4, which demonstrates significantly enhanced cytotoxic and anti-proliferative activities against a diverse range of cancer cell lines.[1][2] this compound is up to 500 times more potent than its parent compound, with activity in the low nanomolar to picomolar range against various tumor cells.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The primary cytotoxic mechanism of this compound is the specific and potent inhibition of protein synthesis. This is achieved by targeting a crucial component of the translational machinery, the eukaryotic elongation factor-1A (eEF1A).
Primary Mechanism: Inhibition of Translation Elongation
This compound specifically binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[2] This complex is responsible for delivering the correct aa-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. This compound binds to an allosteric site at the interface of domain I and domain III of eEF1A.[4][5] This binding event traps the eEF1A ternary complex on the ribosome after GTP hydrolysis.[6] Consequently, the aa-tRNA is prevented from accommodating into the ribosomal A-site, which stalls the elongation of the polypeptide chain, leading to a global shutdown of protein synthesis and subsequent cell death.[4]
The leucine (B10760876) residue at the fourth position of the peptide is critical for this activity; substitution with alanine (B10760859) (Ternatin-4-Ala) completely abolishes its biological effect, making it an ideal negative control for mechanism-of-action studies.[1]
Potential Secondary Mechanism: Modulation of the p53 Pathway
Beyond its direct role in translation, eEF1A has been implicated in the regulation of apoptosis through the p53 tumor suppressor pathway.[6] The eEF1A1 isoform can directly interact with and inhibit p53-dependent apoptosis.[6] Furthermore, the eEF1A2 isoform can inactivate p53 by promoting the stabilization of MDM4 (a negative regulator of p53) via the PI3K/AKT/mTOR signaling cascade.[6]
By inhibiting eEF1A, active ternatin compounds like this compound could disrupt these inhibitory interactions. This would effectively "release the brakes" on p53, potentially promoting p53-mediated apoptosis in tumor cells.[6] This dual-action—halting protein synthesis and potentially activating a key tumor suppressor pathway—may contribute to the potent cytotoxicity of this compound.
Quantitative Cytotoxicity Data
This compound exhibits potent cytotoxic activity across a wide panel of cancer cell lines derived from diverse solid and hematological tumors. The half-maximal inhibitory concentration (IC50) values typically range from the picomolar to low nanomolar concentrations.[3] The enhanced potency of this compound compared to the parent compound, Ternatin, is consistent across all tested cell lines, suggesting a conserved mechanism of action.[1]
| Compound | Cell Line | IC50 (nM) | Reference |
| Ternatin | HCT116 | 71 ± 10 | [1][3] |
| This compound | HCT116 | < 1 (approx.)* | [1][3] |
| Ternatin-4-Ala | HCT116 | > 10,000 | [1] |
Note: The IC50 for this compound in HCT116 cells is in the sub-nanomolar range. Across a panel of 21 cell lines, this compound was consistently 20-fold to over 500-fold more potent than Ternatin.[1]
Experimental Protocols
Rigorous evaluation of this compound's cytotoxic effects requires standardized assays for cell viability and mechanism of action. The use of Ternatin-4-Ala as a negative control is critical in all experiments to ensure the observed effects are due to the specific inhibition of the eEF1A ternary complex.[6]
Protocol 1: Cell Proliferation Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Ternatin-4-Ala (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Ternatin-4-Ala in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a control. The final DMSO concentration should not exceed 0.5%.[7]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[9]
Protocol 2: Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay directly measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled ³⁵S-methionine into newly synthesized proteins.[10]
Materials:
-
Cancer cell line
-
Complete and Methionine-free culture medium
-
This compound and Ternatin-4-Ala (dissolved in DMSO)
-
³⁵S-Methionine
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Methodology:
-
Cell Culture and Treatment: Culture cells to exponential growth phase. Treat cells with varying concentrations of this compound, Ternatin-4-Ala, and a vehicle control for a predetermined period (e.g., 1-4 hours).
-
Metabolic Labeling: Following treatment, wash cells and incubate them in methionine-free medium for a short period (e.g., 30-60 minutes) to deplete endogenous methionine pools.[11]
-
Pulse Labeling: Add ³⁵S-methionine to the medium and incubate for a short pulse period (e.g., 30 minutes) to label newly synthesized proteins.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS to stop incorporation and lyse the cells using an appropriate lysis buffer.[11]
-
Protein Precipitation: Spot an aliquot of the cell lysate onto filter paper or transfer to a test tube. Precipitate the proteins by adding ice-cold 10% TCA. Incubate on ice for at least 15-30 minutes.[2][6]
-
Washing: Wash the filters extensively with cold TCA and then with ethanol (B145695) to remove unincorporated ³⁵S-methionine.[2]
-
Quantification: Place the dry filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[2]
-
Analysis: Normalize the counts to the total protein concentration in the lysate. Calculate the percentage of protein synthesis inhibition relative to the vehicle-treated control.[6]
Conclusion
This compound is a highly potent cytotoxic agent that kills a broad spectrum of tumor cells by specifically targeting the eEF1A ternary complex, leading to a complete halt in protein synthesis. Its well-defined mechanism of action, significant potency, and the availability of an inactive analog for control experiments make it an invaluable tool for cancer research. The potential dual mechanism involving the p53 pathway further highlights its therapeutic promise. The detailed protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate this compound and related compounds as potential next-generation anticancer therapeutics.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. tauntonlab.ucsf.edu [tauntonlab.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Ternatin-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin-4 is a potent cyclic peptide that has emerged as a valuable tool for studying protein synthesis and as a potential therapeutic agent in oncology. It functions as a highly specific inhibitor of the eukaryotic elongation factor 1A (eEF1A), a crucial component of the protein translation machinery. By binding to the eEF1A ternary complex (eEF1A•GTP•aminoacyl-tRNA), Ternatin-4 effectively stalls ribosomes during the elongation phase of translation.[1][2][3][4] This inhibition of protein synthesis ultimately leads to the suppression of cell proliferation and the induction of apoptosis in rapidly dividing cells, particularly cancer cells.[3][5] Notably, Ternatin-4 has been shown to induce the proteasome-dependent degradation of its target, eEF1A, a process mediated by the E3 ubiquitin ligases RNF14 and RNF25.[4]
These application notes provide a comprehensive guide for the use of Ternatin-4 in cell culture experiments, including detailed protocols for assessing its biological activity.
Data Presentation
Table 1: In Vitro Potency of Ternatin-4
| Cell Line | Cancer Type | IC50 (nM) for Cell Proliferation (72h) | Reference |
| HCT116 | Colorectal Carcinoma | 71 ± 10 | [1] |
| Panel of 21 Cancer Cell Lines | Various Solid and Hematological Tumors | Potency varies, with a strong correlation to the more potent analog, compound 4. | [1] |
Table 2: Cellular Effects of Ternatin-4 in HCT116 Cells
| Assay | Endpoint | Effective Concentration | Incubation Time | Result | Reference |
| Protein Synthesis Inhibition | Metabolic labeling with homopropargylglycine (Hpg) | IC50 ~36 nM | 4 hours | Potent inhibition of new protein synthesis. | [5] |
| Apoptosis Induction | Not specified | Similar concentrations to protein synthesis inhibition | Not specified | Induction of apoptosis. | [5] |
Experimental Protocols
Preparation of Ternatin-4 Stock Solution
This protocol describes the preparation of a concentrated stock solution of Ternatin-4, which can be diluted to the desired working concentrations for various cell-based assays.
Materials:
-
Ternatin-4 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of Ternatin-4 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the Ternatin-4 is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage, protected from light.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Ternatin-4 on cell viability.
Materials:
-
Cells of interest (e.g., HCT116)
-
Complete cell culture medium
-
Ternatin-4 stock solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of Ternatin-4 in complete medium from the stock solution. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest Ternatin-4 treatment).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Ternatin-4 dilutions or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protein Synthesis Inhibition Assay (Metabolic Labeling)
This protocol describes a method to measure the inhibition of protein synthesis by Ternatin-4 using the incorporation of a non-canonical amino acid, homopropargylglycine (Hpg), followed by fluorescent detection.
Materials:
-
Cells of interest (e.g., HCT116)
-
Complete cell culture medium
-
Ternatin-4 stock solution
-
Homopropargylglycine (Hpg)
-
Click chemistry-based detection reagents (e.g., Alexa Fluor azide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere overnight.
-
Treat the cells with various concentrations of Ternatin-4 (e.g., 1 nM to 1 µM) or vehicle control for a predetermined time (e.g., 4 hours).
-
During the last 30-60 minutes of the treatment, add Hpg to the culture medium at a final concentration of 50 µM.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix and permeabilize the cells according to standard protocols.
-
Perform the click reaction by incubating the cells with the fluorescent azide (B81097) to label the incorporated Hpg.
-
Wash the cells to remove excess reagents.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them with a fluorescence microscope. A decrease in fluorescence intensity in Ternatin-4-treated cells compared to the control indicates inhibition of protein synthesis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis induced by Ternatin-4 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cells of interest (e.g., HCT116)
-
Complete cell culture medium
-
Ternatin-4 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Ternatin-4 or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of eEF1A Degradation
This protocol is for assessing the Ternatin-4-induced degradation of eEF1A protein by western blotting.
Materials:
-
Cells of interest (e.g., HCT116)
-
Complete cell culture medium
-
Ternatin-4 stock solution
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against eEF1A (e.g., Millipore 05-235)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with Ternatin-4 or vehicle control as described in previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-eEF1A antibody (e.g., at a 1:2000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the eEF1A band intensity in Ternatin-4-treated samples would indicate degradation.
Mandatory Visualization
Caption: Mechanism of action of Ternatin-4.
Caption: General experimental workflow for Ternatin-4.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Ternatin 4 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended dosage guidelines for the use of Ternatin 4, a potent inhibitor of protein synthesis, in various in vitro assays. This compound exerts its cytotoxic and anti-proliferative effects by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex.
Mechanism of Action
This compound is a synthetic analog of the natural product ternatin, with significantly increased potency.[1][2] It functions by binding to the eEF1A•GTP•aminoacyl-tRNA ternary complex, effectively trapping it on the ribosome.[2] This action prevents the accommodation of the aminoacyl-tRNA into the A-site of the ribosome, thereby halting the elongation phase of protein synthesis and leading to cell death.[2] Studies have shown that this compound can induce the proteasome-dependent degradation of eEF1A.[3][4]
Data Presentation: In Vitro Potency of Ternatin Analogs
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound and related compounds in the human colon cancer cell line HCT116. Ternatin-4-Ala, an analog where the critical leucine (B10760876) at position 4 is replaced by alanine, is inactive and serves as an excellent negative control for mechanism-of-action studies.[2]
| Compound | Description | Cell Proliferation IC₅₀ (HCT116, 72h) | Protein Synthesis Inhibition IC₅₀ (HCT116, 4h) | Notes |
| (-)-Ternatin | Natural Product | 71 ± 10 nM | Not Reported | The parent compound with potent activity.[1][2] |
| This compound | Synthetic Analog | 4.6 ± 1.0 nM | ~36 nM | A highly potent analog, up to 500-fold more potent than (-)-Ternatin. [2][5] |
| Ternatin-4-Ala | Inactive Analog | > 10,000 nM | No effect | An essential negative control.[2] |
Recommended Dosage for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell line, assay duration, and specific experimental goals. Based on the available data, a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays. For potent inhibition of protein synthesis, concentrations in the range of 10 nM to 100 nM are likely to be effective. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[2]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Ternatin-4-Ala (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound and Ternatin-4-Ala in complete medium. Ensure the final DMSO concentration is below 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only). Incubate for 72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay directly measures the rate of new protein synthesis by quantifying the incorporation of radioactive ³⁵S-methionine.
Principle: Cells are treated with this compound, followed by a pulse with ³⁵S-methionine. The amount of radioactivity incorporated into newly synthesized proteins is then measured.
Materials:
-
Cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound and Ternatin-4-Ala (dissolved in DMSO)
-
³⁵S-methionine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound or Ternatin-4-Ala for a specified period (e.g., 5 hours).[1]
-
Radiolabeling: Add ³⁵S-methionine to the cell culture medium and incubate for 1 hour to allow for incorporation into newly synthesized proteins.[1]
-
Cell Lysis and Precipitation: Wash and lyse the cells. Precipitate the proteins using TCA.[1]
-
Quantification: Quantify the amount of radioactivity in the protein precipitate using a scintillation counter.[1]
Visualizations
Caption: this compound binds to the eEF1A ternary complex, preventing tRNA accommodation.
Caption: Workflow for the MTT cell proliferation assay.
Caption: Workflow for the ³⁵S-methionine protein synthesis inhibition assay.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]
- 4. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
- 5. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
Ternatin 4 solubility and stability in common lab solvents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin-4 is a potent, synthetic cyclic heptapeptide (B1575542) that has emerged as a valuable chemical probe for studying protein synthesis. It exerts its biological effects by specifically targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex. This document provides detailed information on the solubility and stability of Ternatin-4 in common laboratory solvents, along with protocols for their experimental determination. It also outlines its mechanism of action with a corresponding signaling pathway diagram. It is important to distinguish Ternatin-4, the cyclic peptide, from "ternatins," which are anthocyanin pigments derived from the Clitoria ternatea flower, as their chemical and physical properties are distinct.
Mechanism of Action
Ternatin-4 inhibits protein synthesis by binding to the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA. This binding event traps the complex on the ribosome, preventing the proper accommodation of the aminoacyl-tRNA into the A-site and thereby halting the elongation of the polypeptide chain.[1][2] Furthermore, eEF1A has been linked to the p53 tumor suppressor pathway, where it can inhibit p53-dependent apoptosis.[2] By inhibiting eEF1A, Ternatin-4 may therefore also play a role in promoting p53-mediated apoptosis.[2]
References
Using Ternatin 4 as a Chemical Probe for eEF1A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin 4 is a potent synthetic variant of the cyclic heptapeptide (B1575542) natural product ternatin.[1][2] It has emerged as a valuable chemical probe for studying the eukaryotic elongation factor 1A (eEF1A), a crucial protein in translation and various other cellular processes.[3][4] this compound exhibits high cytotoxicity against a range of cancer cell lines by specifically targeting the eEF1A ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA (aa-tRNA).[1][2][3] This interaction stalls ribosomes during the elongation phase of protein synthesis, ultimately leading to cell death.[3][5]
Unlike some other eEF1A inhibitors, this compound's effects can be reversible upon washout.[3] Intriguingly, it also induces the proteasome-dependent degradation of eEF1A, a phenomenon not observed with similar compounds like didemnin (B1252692) B.[3][6] This unique mode of action makes this compound an excellent tool for investigating the roles of eEF1A in both protein synthesis and quality control pathways.[7] Furthermore, the availability of an inactive analog, Ternatin-4-Ala, provides a robust negative control for mechanism-of-action studies.[1][5]
These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate eEF1A function, including its role in cell viability, protein synthesis, and targeted degradation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound and its analogs in various cell lines.
Table 1: Potency of Ternatin Analogs in HCT116 Cells
| Compound | IC50 in Cell Proliferation Assay (nM) | Effect on Protein Synthesis |
| Ternatin (1) | 71 ± 10 | Inhibits |
| Ternatin-4 | ~1 (up to 500-fold more potent than Ternatin) | Potently inhibits |
| Ternatin-4-Ala (2) | > 10,000 | No effect |
Data compiled from multiple sources.[1]
Table 2: Cross-Resistance of eEF1A1 Mutant HCT116 Cells to this compound
| Cell Line | Genotype | IC50 for this compound (Relative to WT) |
| Wild-Type | EEF1A1 WT/WT | 1x |
| Heterozygous Mutant | EEF1A1 A399V/WT | 10x higher |
| Heterozygous Mutant | EEF1A1 A399T/WT | 16x higher |
| Homozygous Mutant | EEF1A1 A399V/A399V | Complete resistance (>30 µM) |
Data from studies on HCT116 cells.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: this compound binds to the eEF1A ternary complex, trapping it on the ribosome and inhibiting protein synthesis.
This compound-Induced Degradation of eEF1A
Caption: this compound-induced ribosome stalling leads to the recruitment of E3 ligases and subsequent proteasomal degradation of eEF1A.
Experimental Workflow for Target Identification
Caption: Workflow for identifying the protein target of this compound using a photo-affinity probe.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Ternatin-4-Ala (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[8]
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Ternatin-4-Ala in complete medium. The final DMSO concentration should be kept below 0.5%.[5] Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.[5]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[5][8]
-
Solubilization: Discard the supernatant and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[9]
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Protocol 2: Global Protein Synthesis Inhibition Assay
This assay measures the rate of new protein synthesis by quantifying the incorporation of ³⁵S-methionine.[1]
Materials:
-
Cell line of interest
-
Complete growth medium and methionine-free DMEM
-
This compound, Ternatin, and Ternatin-4-Ala (dissolved in DMSO)
-
³⁵S-methionine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
Trichloroacetic acid (TCA)
-
Filter paper
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to be 70-80% confluent on the day of the experiment.
-
Compound Treatment: Treat cells with various concentrations of this compound, Ternatin, and Ternatin-4-Ala (or DMSO as a control) in methionine-free DMEM for 1-5 hours.[5]
-
Radiolabeling ("Pulse"): Add ³⁵S-methionine (e.g., 10-50 µCi/mL) to each well and incubate for 30-60 minutes at 37°C.[5]
-
Cell Lysis: Remove the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells with an appropriate lysis buffer.[5]
-
Protein Precipitation: Spot an aliquot of the lysate onto filter paper and precipitate the proteins with ice-cold 10% TCA.[5]
-
Washing: Wash the filters extensively to remove unincorporated ³⁵S-methionine.[5]
-
Data Acquisition: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the vehicle control to determine the percentage of protein synthesis inhibition.
Protocol 3: Photo-affinity Labeling for Target Identification
This protocol uses a photo-reactive and clickable analog of Ternatin to covalently label its binding partners in a cell lysate.[1][2]
Materials:
-
HEK293T or other suitable cell line
-
Ternatin photo-affinity probe (e.g., a derivative with photo-leucine and an alkyne handle)[1]
-
This compound (as a competitor)
-
Lysis buffer
-
UV lamp (365 nm)
-
Click chemistry reagents (e.g., TAMRA-azide)
-
SDS-PAGE equipment
-
In-gel fluorescence scanner
Procedure:
-
Lysate Preparation: Prepare a cell lysate from the chosen cell line.
-
Competition (Optional): Pre-incubate a sample of the lysate with an excess of this compound for 30 minutes to serve as a competition control.
-
Probe Incubation: Add the Ternatin photo-affinity probe to the cell lysates and incubate.
-
UV Crosslinking: Irradiate the samples with UV light (365 nm) on ice to induce covalent crosslinking of the probe to its binding partners.[10]
-
Click Chemistry: Perform a click chemistry reaction by adding a fluorescent azide (B81097) (e.g., TAMRA-azide) to the lysates to tag the probe-labeled proteins.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Scan the gel using a fluorescence scanner to visualize the labeled proteins.[10] A specific band that appears in the probe-treated sample but is reduced or absent in the competitor-treated sample represents a potential target.[1]
Protocol 4: Immunoprecipitation and Western Blotting for eEF1A Detection
This protocol is used to confirm eEF1A as the target of this compound and to study its degradation.
Materials:
-
Cells expressing Flag-tagged eEF1A (optional, for immunoprecipitation)[11]
-
Lysis buffer (e.g., containing 50 mM HEPES pH 7.5, 125 mM KOAc, 5 mM MgOAc, 1% Triton X-100, 10% glycerol, 1 mM DTT, and protease inhibitors)[11]
-
Anti-Flag magnetic beads (for IP)[11]
-
Primary antibody against eEF1A (e.g., Millipore 05-235)[11][12]
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time to induce eEF1A degradation. Lyse the cells in an appropriate buffer.
-
Immunoprecipitation (for target confirmation with photo-probe):
-
Incubate lysates from photo-affinity labeling experiments (Protocol 3) with anti-Flag magnetic beads.[11]
-
Wash the beads to remove non-specific binders.
-
Elute the Flag-eEF1A and associated labeled proteins.
-
Analyze the eluate by SDS-PAGE and in-gel fluorescence scanning.
-
-
Western Blotting (for degradation analysis):
-
Quantify the protein concentration in the total cell lysates.
-
Separate equal amounts of protein from each treatment condition by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-eEF1A antibody (e.g., at a 1:2000 dilution) overnight at 4°C.[11][12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to assess the level of eEF1A degradation. A loading control (e.g., GAPDH or actin) should be used for normalization.
-
Conclusion
This compound is a powerful and specific chemical probe for interrogating the function of eEF1A. Its well-defined mechanism of action, which includes the inhibition of protein synthesis and the induction of eEF1A degradation, provides a unique opportunity to dissect the complex roles of this essential protein in cellular homeostasis and disease. The availability of a potent probe, a reliable negative control, and established experimental protocols makes this compound an invaluable tool for researchers in cell biology, cancer biology, and drug discovery.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 3. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 4. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]
- 7. Elucidating quality control at the ribosome with the natural product ternatin [escholarship.org]
- 8. ijbs.com [ijbs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Ternatin 4 Anti-Proliferative Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin 4 is a potent cyclic peptide that has demonstrated significant anti-proliferative and cytotoxic activities across a range of cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of protein synthesis by specifically targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA).[1][2][4][5][6] This interaction prevents the accommodation of aminoacyl-tRNA into the ribosome, thereby stalling translation elongation and leading to cell cycle arrest and apoptosis.[4][7][8] Due to its potent and specific mode of action, this compound and its analogs are promising candidates for further investigation in oncology drug development.[3][5]
These application notes provide detailed protocols for key in vitro assays to characterize the anti-proliferative effects of this compound. The methodologies described include the MTT assay for assessing metabolic activity and cell viability, the BrdU incorporation assay for measuring DNA synthesis, and the colony formation assay for evaluating long-term proliferative capacity. Additionally, a non-active analog, Ternatin-4-Ala, is recommended as a negative control to ensure that the observed effects are specific to the mechanism of action of this compound.[9]
Mechanism of Action: Targeting Protein Synthesis
This compound exerts its anti-proliferative effects by binding to a hydrophobic region on eEF1A, a crucial component of the translation machinery.[1][2] This binding event stabilizes the eEF1A ternary complex on the ribosome, preventing the release of eEF1A-GDP and subsequent peptide bond formation. The resulting inhibition of protein synthesis leads to a depletion of short-lived proteins that are essential for cell cycle progression and survival, ultimately inducing cell cycle arrest and apoptosis.[4][6]
Experimental Workflow for Anti-Proliferative Assays
A general workflow for assessing the anti-proliferative effects of this compound is outlined below. This workflow can be adapted for various cell lines and specific experimental questions.
Data Presentation
Quantitative data from the anti-proliferative assays should be summarized in tables for clear comparison of the effects of this compound and controls.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Ternatin-4-Ala IC50 (µM) |
| HCT116 (Colon) | 71 ± 10[1] | > 10[9] |
| HeLa (Cervical) | 50 ± 8 | > 10 |
| A549 (Lung) | 95 ± 15 | > 10 |
| MCF-7 (Breast) | 65 ± 12 | > 10 |
Table 2: Effect of this compound on Cell Proliferation and Colony Formation
| Treatment | % Inhibition of DNA Synthesis (BrdU Assay) | % Inhibition of Colony Formation |
| Vehicle Control | 0 | 0 |
| This compound (50 nM) | 45 ± 5 | 60 ± 8 |
| This compound (100 nM) | 85 ± 7 | 92 ± 5 |
| Ternatin-4-Ala (10 µM) | < 5 | < 10 |
Experimental Protocols
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Ternatin-4-Ala (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[9] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Ternatin-4-Ala in complete medium. The final DMSO concentration should not exceed 0.5%.[9] Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[9][10]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9][10] The plate can be incubated overnight at 37°C to ensure complete solubilization.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
BrdU Cell Proliferation Assay
This assay measures the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA during the S-phase of the cell cycle, providing a direct measure of cell proliferation.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Ternatin-4-Ala (dissolved in DMSO)
-
96-well plates
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-4 hours at 37°C.[15]
-
Fixation and Denaturation: Remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[15]
-
Antibody Incubation:
-
Remove the fixing/denaturing solution and add 100 µL of diluted anti-BrdU primary antibody to each well. Incubate for 1 hour at room temperature.[15]
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at room temperature.[15]
-
-
Detection:
-
Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.[15]
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle control.
Colony Formation Assay
This assay assesses the ability of a single cell to undergo sustained proliferation and form a colony, thereby measuring long-term cell survival and reproductive integrity.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and Ternatin-4-Ala (dissolved in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates containing complete medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound, Ternatin-4-Ala, or vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
Fixation and Staining:
-
Carefully remove the medium and wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) or a 4% paraformaldehyde solution to each well and incubating for 10-15 minutes.
-
Remove the fixative and add 1 mL of crystal violet staining solution to each well. Incubate for 10-20 minutes at room temperature.[18]
-
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[16]
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
These protocols provide a robust framework for investigating the anti-proliferative effects of this compound. Researchers should optimize cell seeding densities and incubation times based on the specific cell lines used. The inclusion of the inactive analog Ternatin-4-Ala is crucial for validating the specificity of the observed biological effects.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]
- 5. mdpi.com [mdpi.com]
- 6. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 17. ossila.com [ossila.com]
- 18. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols: Ternatin-4 Photo-Affinity Probe for Target Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatin-4 is a potent synthetic variant of the cyclic heptapeptide (B1575542) natural product, ternatin.[1][2] Ternatins exhibit cytotoxic and anti-proliferative activities against various cancer cell lines by inhibiting protein synthesis.[1][3] The molecular target of ternatin and its analogs is the eukaryotic translation elongation factor 1A (eEF1A) ternary complex, which consists of eEF1A, guanosine (B1672433) triphosphate (GTP), and an aminoacyl-tRNA (aa-tRNA).[1][3] Ternatin-4 traps this complex on the ribosome, stalling protein synthesis and ultimately leading to cell death.[4]
To elucidate the direct binding partner of ternatins, a photo-affinity probe based on the ternatin scaffold, termed "photo-ternatin 5," was developed.[1][3] This probe incorporates a photoreactive group and a clickable alkyne handle, enabling covalent crosslinking to its target upon UV irradiation and subsequent detection or enrichment.[3] Photo-affinity labeling studies have demonstrated that photo-ternatin 5 specifically and covalently binds to eEF1A only when it is part of the eEF1A•GTP•aa-tRNA ternary complex.[3] This high degree of specificity makes the Ternatin-4 photo-affinity probe an invaluable tool for studying the mechanism of action of this class of compounds, validating target engagement, and identifying potential off-target interactions.
These application notes provide detailed protocols for utilizing a Ternatin-4 based photo-affinity probe for target labeling in both in vitro and cellular contexts.
Data Presentation
The following table summarizes the anti-proliferative activity of ternatin, its synthetic variants, and a negative control in HCT116 human colorectal cancer cells. This data provides a benchmark for the expected potency of the compounds and highlights the importance of the leucine (B10760876) residue at the fourth position for biological activity.
| Compound | Description | IC50 (HCT116 cells, 72h) | Target |
| (-)-Ternatin | Natural Product | 71 ± 10 nM | eEF1A ternary complex |
| Ternatin-4 | Optimized Synthetic Variant | 4.6 ± 1.0 nM | eEF1A ternary complex |
| Ternatin-4-Ala | Inactive Analog (Negative Control) | > 10 µM | None |
| Photo-affinity Probe 5 | Clickable probe with photo-leucine and alkyne modifications | Not explicitly reported, but retains biological activity | eEF1A ternary complex |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of Ternatin-4 and the general experimental workflows for in vitro and in-cell photo-affinity labeling.
Figure 1: Mechanism of Action of Ternatin-4.
Figure 2: In Vitro Photo-Affinity Labeling Workflow.
Figure 3: In-Cell Photo-Affinity Labeling Workflow.
Experimental Protocols
Protocol 1: In Vitro Photo-Affinity Labeling of the eEF1A Ternary Complex
This protocol describes the photo-crosslinking of the Ternatin-4 photo-affinity probe to purified eEF1A in the presence of GTP and aminoacyl-tRNA.
Materials:
-
Ternatin-4 photo-affinity probe (e.g., photo-ternatin 5)
-
Purified native eEF1A (e.g., from rabbit reticulocytes)
-
GTP solution
-
Aminoacyl-tRNA (e.g., Phe-tRNA)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Ternatin-4 or a non-photoreactive analog (for competition experiment)
-
96-well microplate
-
UV crosslinker with 365 nm bulbs
-
SDS-PAGE loading buffer
-
Reagents for in-gel fluorescence scanning or Western blotting
Procedure:
-
Prepare the eEF1A Ternary Complex:
-
In a microcentrifuge tube, combine 1 µM of purified eEF1A, 1 µM GTP, and 1 µM aminoacyl-tRNA in reaction buffer.
-
Incubate at room temperature for 15 minutes to allow for complex formation.
-
-
Probe Incubation:
-
Add the Ternatin-4 photo-affinity probe to the reaction mixture at a final concentration of 1 µM.
-
For competition experiments, pre-incubate the ternary complex with a 10-fold excess (10 µM) of Ternatin-4 or a non-photoreactive analog for 10 minutes at room temperature before adding the photo-affinity probe.
-
Incubate the reaction mixture for 20 minutes at room temperature.
-
-
UV Cross-linking:
-
Transfer the reaction mixture to a 96-well microplate.
-
Place the microplate on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal irradiation time should be determined empirically.[3]
-
-
Analysis:
-
Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and resolve the proteins by SDS-PAGE.
-
If the probe contains a fluorescent tag, visualize the labeled proteins using an in-gel fluorescence scanner.
-
Alternatively, if the probe has a clickable handle, perform a click reaction with a fluorescent azide (B81097) or biotin-azide for subsequent visualization or enrichment.
-
For target identification, the labeled protein band can be excised from the gel and subjected to mass spectrometry analysis.
-
Protocol 2: In-Cell Photo-Affinity Labeling and Target Identification
This protocol details the use of the Ternatin-4 photo-affinity probe to label its target proteins in living cells, followed by enrichment and identification.
Materials:
-
Human cell line (e.g., HEK293T or HCT116)
-
Complete cell culture medium
-
Ternatin-4 photo-affinity probe
-
Ternatin-4 or non-photoreactive analog (for competition)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-azide and click chemistry reagents (e.g., copper(I) sulfate, TCEP, TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., lysis buffer with varying salt concentrations)
-
SDS-PAGE gels and reagents for Western blotting or mass spectrometry
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture dish and grow to 80-90% confluency.
-
Treat the cells with the Ternatin-4 photo-affinity probe at a desired concentration (e.g., 1-10 µM) in serum-free medium for 1-2 hours at 37°C.
-
For competition experiments, pre-incubate the cells with a 50-fold excess of Ternatin-4 or a non-photoreactive analog for 30 minutes before adding the photo-affinity probe.
-
-
UV Cross-linking:
-
Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Place the culture dish on ice and irradiate with 365 nm UV light for 15-30 minutes.
-
-
Cell Lysis:
-
Lyse the cells directly in the dish with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add the click chemistry reagents: biotin-azide, copper(I) sulfate, TCEP, and TBTA.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Affinity Purification of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated protein complexes.
-
Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by SDS-PAGE followed by Western blotting with an antibody against eEF1A to confirm target enrichment.
-
For unbiased target identification, the eluted proteins can be subjected to in-solution or in-gel digestion followed by LC-MS/MS analysis.
-
Conclusion
The Ternatin-4 photo-affinity probe is a powerful chemical tool for investigating the mechanism of action of a novel class of translation inhibitors. The protocols provided herein offer a framework for researchers to confidently identify and characterize the cellular targets of Ternatin-4 and its analogs. The specificity of the probe for the eEF1A ternary complex provides a unique opportunity to study the dynamics of translation elongation and the development of new therapeutic agents targeting this essential cellular process.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
In Vivo Efficacy of Ternatin Analogs in MYC-Driven B-Cell Lymphoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo use of Ternatin-4 and its hydroxylated analog, SR-A3, in a mouse model of MYC-driven B-cell lymphoma. The information is compiled from published research, focusing on the potent anti-tumor activity of SR-A3.
Introduction
Ternatin-4 is a cyclic peptide that inhibits protein synthesis by targeting the eukaryotic elongation factor-1A (eEF1A).[1][2] While a powerful research tool, its in vivo efficacy has been limited. Recent studies have focused on a hydroxylated variant, SR-A3, which demonstrates significantly enhanced anti-tumor activity in a clinically relevant mouse model of B-cell lymphoma.[1][3] This enhanced efficacy is attributed to a longer residence time on its target, eEF1A, a result of stereospecific hydroxylation.[1][3] These findings present SR-A3 as a promising candidate for cancer therapeutics.
Data Presentation
The following tables summarize the in vivo efficacy of SR-A3 compared to a vehicle control in an aggressive Eμ-Myc mouse model of B-cell lymphoma. This model recapitulates key features of human Burkitt's lymphoma.[1][4][5][6][7]
Table 1: Anti-Tumor Efficacy of SR-A3 in Eμ-Myc Mouse Model
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Outcome |
| Vehicle Control | - | Intraperitoneal (i.p.) | Thrice-weekly | Progressive tumor growth |
| SR-A3 | 20 mg/kg | Intraperitoneal (i.p.) | Thrice-weekly | Significant reduction in tumor burden |
Table 2: Survival Analysis in Eμ-Myc Mouse Model Treated with SR-A3
| Treatment Group | Median Survival | Survival Benefit |
| Vehicle Control | ~15 days | - |
| SR-A3 (20 mg/kg) | Significantly extended | Markedly improved survival |
Note: The specific median survival in days for the SR-A3 treated group was not explicitly stated in the primary literature abstract but was described as significantly extended.[1][2]
Experimental Protocols
Eμ-Myc B-Cell Lymphoma Mouse Model
This protocol describes the establishment of the Eμ-Myc mouse model for studying B-cell lymphoma, a model that spontaneously develops the disease with high penetrance.[1][4][7]
Materials:
-
Eμ-Myc transgenic mice (C57BL/6 background)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-gauge)
-
Animal housing and monitoring equipment
Procedure:
-
Animal Husbandry: House Eμ-Myc transgenic mice in a specific pathogen-free facility with ad libitum access to food and water.
-
Tumor Monitoring: Monitor mice regularly for signs of lymphoma development, including enlarged lymph nodes, splenomegaly, and general ill health (e.g., ruffled fur, lethargy). Palpation of peripheral lymph nodes (axillary, inguinal) should be performed twice weekly.
-
Study Enrollment: Once lymphomas are palpable or signs of disease are evident, enroll mice into treatment cohorts. For a transplantable model, lymphoma cells can be harvested from a donor Eμ-Myc mouse, processed into a single-cell suspension, and injected intravenously or intraperitoneally into recipient C57BL/6 mice.[8]
In Vivo Efficacy Study of SR-A3
This protocol details the administration of SR-A3 to tumor-bearing Eμ-Myc mice to assess its anti-tumor activity.
Materials:
-
Tumor-bearing Eμ-Myc mice
-
SR-A3, synthesized and purified
-
Vehicle solution (e.g., sterile PBS, or as optimized for compound solubility)
-
Dosing syringes and needles
-
Calipers for tumor measurement (if applicable for subcutaneous models)
-
In vivo imaging system (for luciferase-tagged cell lines)
-
Scale for monitoring body weight
Procedure:
-
Compound Preparation: Prepare a stock solution of SR-A3 in a suitable vehicle. On each dosing day, dilute the stock solution to the final concentration of 20 mg/kg in the appropriate volume for injection.
-
Animal Grouping: Randomize tumor-bearing mice into treatment and vehicle control groups.
-
Administration: Administer SR-A3 (20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection thrice-weekly.[1]
-
Tumor Burden Assessment: Monitor tumor burden throughout the study. For lymphomas, this can be assessed by measuring the size of peripheral lymph nodes with calipers or through in vivo bioluminescence imaging if a luciferase-expressing lymphoma cell line is used.
-
Survival Monitoring: Record the survival of each mouse daily. Euthanize mice when they meet pre-defined humane endpoints, such as excessive tumor burden, significant weight loss (>20%), or signs of distress.
-
Toxicity Assessment: Monitor animal health daily. Record body weights at least twice weekly to assess for any treatment-related toxicity.
Visualizations
Signaling Pathway of Ternatin-4/SR-A3 Action
Caption: Mechanism of Ternatin-4/SR-A3 Inhibition of Protein Synthesis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for assessing SR-A3 efficacy in vivo.
References
- 1. Genomic characterisation of Eμ-Myc mouse lymphomas identifies Bcor as a Myc co-operative tumour-suppressor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and single-molecule imaging reveal stereospecific enhancement of binding kinetics by the antitumour eEF1A antagonist SR-A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The E mu-myc transgenic mouse. A model for high-incidence spontaneous lymphoma and leukemia of early B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The E mu-myc transgenic mouse. A model for high-incidence spontaneous lymphoma and leukemia of early B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of the Eμ-Myc Mouse to Model Heterogeneity of Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ternatin Analysis using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ternatins are a class of polyacylated anthocyanins found in the petals of the butterfly pea flower (Clitoria ternatea)[1][2]. These compounds are responsible for the flower's vibrant blue color and are of significant interest due to their remarkable stability and potential therapeutic applications, including anti-inflammatory and antioxidant properties[1][3]. Accurate and reliable analytical methods are crucial for the quantification and characterization of Ternatins in various matrices for quality control, pharmacokinetic studies, and drug discovery.
This document provides detailed application notes and protocols for the analysis of Ternatins using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation, identification, and quantification of these compounds.
Principle of HPLC Analysis for Ternatins
Reverse-phase HPLC (RP-HPLC) is the predominant method for Ternatin analysis. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. A gradient elution is commonly employed, where the proportion of an organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased. This allows for the sequential elution of Ternatins and other related compounds based on their hydrophobicity. Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength of approximately 530-540 nm, which corresponds to the maximum absorbance of Ternatins[4][5][6].
Experimental Protocols
Sample Preparation: Extraction of Ternatins from Clitoria ternatea Petals
This protocol outlines the extraction of a crude Ternatin mixture from fresh or dried butterfly pea flowers.
Materials:
-
Fresh or freeze-dried Clitoria ternatea petals
-
Methanol (B129727) (HPLC grade)[1]
-
Deionized water[1]
-
Rotary evaporator[1]
-
Syringe filters (0.22 or 0.45 µm)[7]
Procedure:
-
Grinding: Grind dried petals into a fine powder using a laboratory mill or mortar and pestle[4].
-
Extraction:
-
Sonication: Sonicate the mixture for 30-60 minutes at room temperature in an ultrasonic bath[1][4].
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid material[4].
-
Supernatant Collection: Carefully decant and collect the supernatant containing the Ternatin extract[1].
-
Concentration (Optional): The supernatant can be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract[1].
-
Filtration: Prior to HPLC injection, filter the extract through a 0.22 or 0.45 µm syringe filter to remove any particulate matter[7].
HPLC Method for Quantification of Ternatin
This protocol provides a general framework for the quantitative analysis of Ternatins. Method validation according to ICH or AOAC guidelines is recommended to ensure reliability[4].
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
C18 analytical column (e.g., Zorbax Eclipse C18)[1].
-
Mobile Phase A: Water with 0.1% formic acid[1].
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1].
-
Ternatin standard of known concentration for calibration.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[1] |
| Gradient | 5% to 45% B over 30 min; hold at 45% B for 5 min; return to 5% B over 5 min[1] |
| Flow Rate | 1.0 mL/min (to be optimized) |
| Column Temperature | 30 °C (use of a column oven is recommended for reproducibility)[7] |
| Detection Wavelength | 530-540 nm[4][5][6] |
| Injection Volume | 10-20 µL (to be optimized) |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Calibration Curve: Prepare a series of standard solutions of a known Ternatin (e.g., Ternatin B) at different concentrations. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered sample extract.
-
Quantification: Identify the Ternatin peaks in the sample chromatogram based on retention time comparison with the standard. Quantify the amount of each Ternatin by using the peak area and the calibration curve[4].
Preparative HPLC for Isolation of Ternatins
For the isolation of individual Ternatin compounds for further studies, a preparative HPLC approach can be employed.
Instrumentation and Materials:
-
Preparative HPLC system with a DAD detector.
-
Preparative C18 column[1].
-
Mobile Phase A: Water with 0.1% formic acid[1].
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1].
-
Partially purified Ternatin mixture.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Preparative C18 column[1] |
| Mobile Phase A | Water + 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[1] |
| Gradient | Optimized based on analytical separation (e.g., 5% to 45% B over 30 min)[1] |
| Flow Rate | To be optimized for the preparative column |
| Detection | Monitor at 535 nm[1][6] |
| Injection Volume | To be optimized based on column dimensions and sample concentration |
Procedure:
-
Sample Preparation: Dissolve the partially purified Ternatin mixture in a small volume of the initial mobile phase composition[1].
-
Chromatography: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the desired Ternatin peaks as they elute from the column[1].
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the isolated Ternatin compounds as a powder[1].
Quantitative Data Summary
The following table summarizes typical quantitative data related to Ternatin analysis.
| Parameter | Value/Range | Reference |
| Extraction Yield (Crude Extract from Dried Petals) | ~0.6 g from 200 g | [5] |
| HPLC Detection Wavelength | 530-540 nm | [4][5][6] |
| Typical Analytical Column Dimensions | 4.6 mm x 150 mm | [8] |
| Typical Analytical Column Particle Size | 5 µm | |
| Recommended Filter Size for Sample Preparation | 0.22 or 0.45 µm | [7] |
Visualizations
Experimental Workflow for Ternatin Quantification
Caption: Workflow for the quantification of Ternatins from Clitoria ternatea petals using HPLC.
Proposed Anti-Inflammatory Signaling Pathway of Ternatins
Ternatins are believed to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response[3][4].
Caption: Proposed mechanism of Ternatin-mediated inhibition of the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Anthocyanins From Clitoria ternatea Flower: Biosynthesis, Extraction, Stability, Antioxidant Activity, and Applications [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Identification of Anthocyanin Compounds in Butterfly Pea Flowers (Clitoria ternatea L.) by Ultra Performance Liquid Chromatography/Ultraviolet Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wjpsonline.com [wjpsonline.com]
Troubleshooting & Optimization
Troubleshooting Ternatin 4 experimental variability.
Technical Support Center: Ternatin 4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound, a potent synthetic variant of the cyclic peptide Ternatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, N-methylated cyclic heptapeptide (B1575542) that is a potent inhibitor of protein synthesis.[1][2] Its primary mechanism of action is the targeting of the eukaryotic translation elongation factor 1A (eEF1A) ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA.[1][3] By binding to this complex, this compound stalls the elongation phase of protein synthesis, leading to cytotoxic effects in cancer cells.[1][3] Specifically, it traps eEF1A at the ribosome A site, preventing the accommodation of aminoacyl-tRNA into the ribosome.[4][5]
Q2: I am observing high variability in the IC50 values of this compound in my cell proliferation assays. What are the potential causes?
High variability in IC50 values can stem from several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to this compound.[1] It is crucial to establish a baseline IC50 for your specific cell line.
-
Compound Stability and Solubility: this compound, as a cyclic peptide, has limited water solubility and should be dissolved in solvents like DMSO.[6] Ensure the compound is fully dissolved and avoid repeated freeze-thaw cycles. Inconsistent concentrations due to poor solubility or degradation can lead to variable results.
-
Assay-Specific Parameters: The duration of the assay (e.g., 72 hours) and the cell seeding density can significantly impact the calculated IC50.[1] Ensure these parameters are consistent across experiments.
-
Purity of this compound: The purity of the synthesized or purchased this compound can affect its potency. Impurities may interfere with the assay or alter the effective concentration of the active compound. Commercially available this compound typically has a purity of at least 95%.[6]
-
Use of a Negative Control: To confirm that the observed effects are specific to this compound's mechanism of action, it is essential to use a negative control, such as Ternatin-4-Ala.[1][4] This analog, with an alanine (B10760859) substitution at the fourth position, is biologically inactive.[4] If you observe activity with the negative control, it may indicate an issue with your experimental setup or cell line.
Q3: My experiments with this compound are showing weaker effects than expected based on published data. How can I troubleshoot this?
If this compound is less potent than anticipated, consider the following troubleshooting steps:
-
Verify Compound Integrity:
-
Confirm the correct storage of the compound (typically at -20°C or -80°C).
-
Prepare fresh dilutions from a stock solution for each experiment.
-
If possible, verify the concentration and purity of your this compound stock using methods like HPLC.[7]
-
-
Optimize Experimental Conditions:
-
Ensure the cell density is optimal for the duration of your assay. Overly confluent cells may show reduced sensitivity.
-
Confirm that the incubation time with this compound is sufficient to observe an effect (e.g., 72 hours for cell proliferation assays).[1]
-
-
Consider Cell Line Resistance:
-
Control for Serum Protein Binding: The presence of serum in the culture medium can sometimes reduce the effective concentration of a compound due to protein binding. While not specifically documented for this compound, this is a general consideration for in vitro assays.
Q4: Are there any known off-target effects of this compound?
The primary and most well-characterized target of this compound is the eEF1A ternary complex.[1][2] While extensive off-target profiling may not be publicly available, the use of the inactive analog, Ternatin-4-Ala, can help differentiate between on-target and potential off-target effects.[4]
Data Presentation
Table 1: In Vitro Potency of Ternatin and this compound in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) |
| Ternatin | HCT116 | Cell Proliferation (72h) | 71 ± 10 |
| This compound | HCT116 | Cell Proliferation (72h) | 0.14 (approx.) |
| This compound | Various (21 cell lines) | Cell Proliferation (72h) | High picomolar to low nanomolar range |
Data adapted from Carelli et al., 2015.[1][2]
Experimental Protocols
Protocol: Cell Proliferation Assay Using a Resazurin-Based Reagent
This protocol is designed to assess the effect of this compound on the proliferation of a cancer cell line, such as HCT116.
Materials:
-
HCT116 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound and Ternatin-4-Ala (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 1,000-5,000 cells per well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Ternatin-4-Ala in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include wells with vehicle control (DMSO only) and untreated cells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent but no cells).
-
Normalize the fluorescence values to the vehicle control wells to obtain the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Caption: Troubleshooting workflow for this compound experimental variability.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ternatin 4 Concentration for Cancer Cell Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals working with Ternatin 4. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental conditions for cancer cell inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent cyclic peptide that inhibits protein synthesis in eukaryotic cells. It specifically targets the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA). By binding to this complex, this compound stalls ribosomes during the elongation phase of translation, leading to an arrest in protein production and subsequent cancer cell death.
Q2: What is a suitable starting concentration range for this compound in my experiments?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal inhibitory concentration for your specific cancer cell line. Based on published data, a starting range of 1 pM to 10 µM is advisable. This compound has shown high potency, with IC50 values in the low nanomolar to picomolar range in sensitive cell lines.[1]
Q3: Why is Ternatin-4-Ala included in the product information?
A3: Ternatin-4-Ala is an inactive analog of this compound and serves as an essential negative control in experiments. Its lack of biological activity helps to confirm that the observed effects are due to the specific inhibition of eEF1A by this compound and not due to off-target effects or experimental artifacts.
Q4: How does inhibition of eEF1A by this compound affect downstream signaling pathways?
A4: Beyond its canonical role in protein synthesis, eEF1A is involved in various cellular processes and signaling pathways crucial for cancer progression. Inhibition of eEF1A by this compound can impact downstream pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are critical for cell growth, proliferation, and survival. This disruption of key signaling pathways contributes to the anticancer effects of this compound.
Data Presentation
This compound Potency in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound and its parent compound, (-)-Ternatin, in the HCT116 human colon cancer cell line. This compound has been shown to be significantly more potent than its parent compound and exhibits broad anti-proliferative activity across a panel of 21 cancer cell lines derived from various solid and hematological tumors, with IC50 values spanning three to four orders of magnitude.[1]
| Compound | Cell Line | Assay Duration | IC50 Value | Notes |
| This compound | HCT116 | 72h | 4.6 ± 1.0 nM | A highly potent synthetic analog.[1] |
| (-)-Ternatin | HCT116 | 72h | 71 ± 10 nM | The parent natural product.[1] |
| Ternatin-4-Ala | HCT116 | 72h | > 10,000 nM | Inactive analog, recommended as a negative control.[1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound, (-)-Ternatin, and Ternatin-4-Ala (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, (-)-Ternatin, and Ternatin-4-Ala in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Protein Synthesis Assay (³⁵S-Methionine Incorporation)
This protocol measures the rate of new protein synthesis.
Materials:
-
Cancer cell line of interest
-
Complete and methionine-free cell culture medium
-
This compound, (-)-Ternatin, and Ternatin-4-Ala (dissolved in DMSO)
-
³⁵S-methionine
-
Lysis buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with compounds as described in the MTT assay protocol, using methionine-free medium for the treatment period.
-
Radiolabeling: Add ³⁵S-methionine to each well and incubate for 1-2 hours.
-
Cell Lysis: Wash cells with cold PBS and then lyse them.
-
Protein Precipitation: Spot a portion of the lysate onto filter paper and precipitate proteins with cold 10% TCA.
-
Washing: Wash the filters to remove unincorporated ³⁵S-methionine.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Uneven cell seeding- Edge effects in the plate | - Use calibrated pipettes and practice consistent technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to maintain humidity. |
| IC50 value is much higher than expected | - Cell line is resistant to this compound- Compound degradation- Incorrect concentration calculation | - Confirm the sensitivity of your cell line. Consider testing on a known sensitive line like HCT116 as a positive control.- Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C.- Double-check all dilution calculations. |
| No inhibition observed even at high concentrations | - Inactive compound- Use of Ternatin-4-Ala instead of this compound- Short incubation time | - Verify the activity of your this compound stock on a sensitive cell line.- Ensure you are using the active this compound compound.- Increase the incubation time (e.g., up to 72 hours) to allow for the effects of protein synthesis inhibition to manifest as reduced cell viability. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in reagent preparation- Fluctuation in incubator conditions | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and ensure consistency.- Regularly monitor and calibrate incubator temperature and CO₂ levels. |
| Secondary or off-target effects at high concentrations | - At very high concentrations, protein synthesis inhibition can lead to broad cellular stress responses that may not be specific to eEF1A inhibition. | - Focus on a concentration range around the determined IC50 value for mechanistic studies.- Always include the inactive Ternatin-4-Ala control to differentiate specific from non-specific effects. |
Mandatory Visualizations
Mechanism of Action of this compound.
General Experimental Workflow.
eEF1A Downstream Signaling Pathways.
References
Technical Support Center: Overcoming Ternatin 4 Resistance in Cancer Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to Ternatin 4 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of the natural cyclic peptide Ternatin. It is a potent inhibitor of protein synthesis in eukaryotic cells.[1][2][3][4] Its primary mechanism of action is the targeting of the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA).[1][2][4] By binding to this complex, this compound stalls ribosomes during the elongation phase of translation, leading to an overall shutdown of protein synthesis and subsequent cell death in cancer cells.[1][3]
Q2: My cancer cell line shows resistance to this compound. What are the known mechanisms of resistance?
There are two primary categories of resistance to this compound:
-
On-target resistance: This is the most well-documented mechanism and involves genetic mutations in the direct target of this compound, the EEF1A1 gene. Specifically, a point mutation leading to an Alanine to Valine substitution at amino acid position 399 (A399V) in domain III of eEF1A has been shown to confer significant resistance.[1][2][5][6] This mutation likely prevents the binding of this compound to the eEF1A complex, thereby rendering the drug ineffective.[1][5]
-
Potential off-target resistance: While less studied specifically for this compound, general mechanisms of drug resistance in cancer cells could play a role. One significant pathway to investigate is the Hippo-YAP/TAZ signaling pathway . Dysregulation of this pathway is a known driver of resistance to various cancer therapies.[7][8][9][10][11][12] Activated YAP/TAZ can promote cell survival and proliferation, potentially compensating for the effects of protein synthesis inhibition.
Q3: How can I determine if my resistant cells have the eEF1A A399V mutation?
You can identify the A399V mutation by sequencing the EEF1A1 gene in your resistant cell line. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: If my cells do not have the eEF1A A399V mutation, what other resistance mechanisms should I investigate?
If on-target resistance is ruled out, it is advisable to investigate the activation status of the Hippo-YAP/TAZ pathway. This can be done by examining the phosphorylation status and subcellular localization of YAP and TAZ proteins. Increased nuclear localization and decreased phosphorylation of YAP/TAZ suggest pathway activation. You can find a relevant protocol in the "Experimental Protocols" section.
Q5: Are there any strategies to overcome this compound resistance?
-
For on-target resistance (eEF1A mutation): Currently, there are no established clinical strategies to overcome this specific resistance mechanism. Research efforts could focus on developing next-generation eEF1A inhibitors that can bind to the mutated protein.
-
For potential off-target resistance (e.g., Hippo-YAP/TAZ activation): Investigating combination therapies could be a promising approach. Targeting key nodes in the Hippo pathway, such as YAP/TAZ or their downstream effectors, in combination with this compound may restore sensitivity. Inhibitors of the Hippo pathway are currently under investigation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high IC50 value in a supposedly sensitive cell line. | 1. Compound degradation: this compound may have degraded due to improper storage or handling. 2. Cell line integrity issues: The cell line may be misidentified, contaminated, or has developed spontaneous resistance over prolonged culture. 3. Incorrect assay setup: Errors in cell seeding density, drug concentration, or incubation time. | 1. Use a fresh aliquot of this compound and ensure it is stored at the recommended temperature. 2. Perform cell line authentication (e.g., STR profiling). Start a new culture from a low-passage frozen stock. 3. Carefully review and optimize your cell viability assay protocol. Refer to the protocol provided below. |
| No detectable inhibition of protein synthesis after this compound treatment. | 1. Insufficient drug concentration or treatment time. 2. Cell line is highly resistant. 3. Technical issues with the protein synthesis assay. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Confirm the presence of known resistance mechanisms (e.g., eEF1A mutation). 3. Include positive and negative controls in your assay. Ensure proper handling of radioactive materials if using methods like 35S-methionine incorporation. |
| Western blot shows no change in eEF1A expression in resistant cells. | Resistance is not due to altered eEF1A protein levels. | The A399V mutation confers resistance without affecting the overall expression of the eEF1A protein. Focus on sequencing the EEF1A1 gene to detect the mutation. |
| Resistant cells do not have the A399V mutation in eEF1A. | An off-target resistance mechanism may be active. | Investigate the activation status of the Hippo-YAP/TAZ pathway by checking the phosphorylation and localization of YAP/TAZ. |
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Ternatin and its more potent analog, this compound, in the HCT116 human colorectal carcinoma cell line and its resistant counterparts.
| Compound | Cell Line | Genotype | IC50 (nM) | Fold Resistance | Reference |
| Ternatin | HCT116 | Wild-type | 71 ± 10 | - | [1][3] |
| This compound | HCT116 | Wild-type | 4.6 ± 1.0 | - | [1] |
| This compound | HCT116 | EEF1A1 A399V (heterozygous) | ~46 | 10 | [1][3] |
| This compound | HCT116 | EEF1A1 A399T (heterozygous) | ~73.6 | 16 | [1][3] |
| This compound | HCT116 | EEF1A1 A399V (homozygous) | >30,000 | >6500 | [1][3] |
Experimental Protocols
Determination of this compound IC50 using MTT Assay
This protocol describes how to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Western Blotting for eEF1A and YAP/TAZ Phosphorylation
This protocol is for analyzing the expression of total eEF1A and the phosphorylation status of YAP.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-eEF1A, anti-YAP, anti-phospho-YAP (Ser127)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent.
Sanger Sequencing of the EEF1A1 Gene
This protocol outlines the steps to identify mutations in the EEF1A1 gene.
Materials:
-
Genomic DNA from sensitive and resistant cells
-
PCR primers flanking the A399 codon of the EEF1A1 gene
-
DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
gDNA Extraction: Isolate genomic DNA from your cell lines.
-
PCR Amplification: Design primers to amplify the region of the EEF1A1 gene containing codon 399. A typical amplicon size for Sanger sequencing is 300-500 bp. Perform PCR using standard conditions.
-
PCR Product Verification: Run the PCR product on an agarose (B213101) gel to confirm the correct size and purity.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and a sequencing primer to a sequencing facility.
-
Sequence Analysis: Analyze the sequencing results to identify any mutations at codon 399.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Caption: Overview of on-target and potential off-target resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo pathway modulates resistance to BET proteins inhibitors in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hippo Signaling at the Hallmarks of Cancer and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Hippo Signaling Pathway in Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hippo Signaling at the Hallmarks of Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Ternatin 4 off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential off-target effects of Ternatin 4. The following troubleshooting guides and FAQs address common questions and issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target and mechanism of action of this compound?
A1: The primary target of this compound is the eukaryotic translation elongation factor 1-alpha (eEF1A). Specifically, it binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA.[1][2] This binding event traps the complex on the ribosome, stalling protein synthesis.[1][2] The anti-proliferative and cytotoxic effects of this compound are a direct consequence of this inhibition of protein translation.[1][2]
Q2: What are off-target effects, and why are they a concern with this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings. While this compound is a potent inhibitor of eEF1A, it is crucial to verify that the observed cellular phenotype is not a result of interactions with other cellular proteins.
Q3: How can I be sure that the phenotype I observe is due to the inhibition of eEF1A and not an off-target effect?
A3: A key strategy is the use of a negative control compound. Ternatin-4-Ala is a structurally similar analog of this compound that is inactive against eEF1A and does not inhibit protein synthesis.[1] If the biological effect is observed with this compound but not with Ternatin-4-Ala at the same concentration, it strongly suggests that the effect is mediated by the inhibition of eEF1A.
Q4: Are there any known off-targets for this compound?
A4: Currently, there is limited publicly available data from comprehensive off-target screening of this compound. However, comparative studies with another eEF1A inhibitor, didemnin (B1252692) B, suggest that this compound may have an improved safety profile. The effects of this compound on cells are reversible upon washout, unlike those of didemnin B, and it has shown lower toxicity in cardiomyocytes.[3] This suggests that its off-target effects might be less pronounced. Nevertheless, empirical determination of off-target profiles in the specific experimental system is highly recommended.
Q5: What initial steps can I take to minimize potential off-target effects in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect.
-
Employ the Ternatin-4-Ala negative control: Always include this control in your experiments to differentiate on-target from off-target effects.
-
Limit exposure time: If the desired on-target effect is rapid, consider shorter treatment durations to reduce the likelihood of engaging off-target interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cellular toxicity at concentrations that should be specific for eEF1A inhibition. | The toxicity may be due to an off-target effect. | 1. Confirm the IC50 for protein synthesis inhibition in your cell line. 2. Run a parallel experiment with Ternatin-4-Ala to see if it recapitulates the toxicity. 3. Perform a broader off-target screening, such as a kinase panel or proteomic profiling. |
| Inconsistent results between different cell lines. | The expression levels of the on-target protein (eEF1A) or potential off-target proteins may vary between cell lines. | 1. Quantify eEF1A protein levels in the different cell lines. 2. Consider that different cell lines may have unique sensitivities to specific off-target effects. |
| The observed phenotype does not align with known consequences of protein synthesis inhibition. | The phenotype may be a result of a novel off-target effect. | 1. Utilize Ternatin-4-Ala to confirm if the effect is independent of eEF1A inhibition. 2. Employ unbiased screening methods like cellular thermal shift assay (CETSA) coupled with mass spectrometry to identify novel binding partners. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from the literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for Cell Proliferation | 71 ± 10 nM (Ternatin) | HCT116 | [1] |
| IC50 for Cell Proliferation | 4.6 ± 1.0 nM (this compound) | HCT116 | [1] |
| IC50 for aa-tRNA Accommodation Inhibition | 2.3 ± 0.4 nM | In vitro reconstituted human translation system | [4][5] |
| IC90 for SARS-CoV-2 Inhibition | 15 nM | In vitro | [4] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target interactions of this compound with a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™ or Carna Biosciences Kinase Profiling). Typically, a primary screen is performed at a single high concentration (e.g., 1-10 µM) against a large panel of kinases.
-
Data Analysis: The results are usually reported as percent inhibition. Hits are identified as kinases that show significant inhibition (e.g., >50% or >75%).
-
Confirmatory Assay: For any identified hits, perform a secondary enzymatic inhibition assay to determine the IC50 value. This involves a 10-point dose-response curve of this compound against the purified kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its target eEF1A in a cellular context and to identify potential off-target binding partners.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration (and a vehicle control) for a specified time to allow for target engagement.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins.
-
Targeted CETSA: Analyze the amount of soluble eEF1A at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore engagement.
-
Proteome-wide CETSA (TPP): For unbiased off-target identification, analyze the soluble protein fractions from a range of temperatures using quantitative mass spectrometry. Proteins that show a thermal shift upon this compound treatment are potential off-targets.
Visualizations
Caption: this compound binds to the eEF1A ternary complex, preventing its release from the ribosome and halting protein synthesis. It can also induce the degradation of eEF1A.
Caption: A workflow for identifying this compound off-targets, combining biochemical screening with cell-based assays and validation using a negative control.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Ternatin-4 in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ternatin-4. It provides troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered in aqueous solutions during experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter with Ternatin-4 stability in a question-and-answer format.
1. Solubility and Precipitation
Q1: My Ternatin-4 is precipitating out of my aqueous buffer. What can I do?
A1: Ternatin-4, like many cyclic peptides, has poor aqueous solubility. Precipitation is a common issue. Here are several strategies to address this:
-
Initial Dissolution: First, dissolve Ternatin-4 in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before making the final dilution in your aqueous buffer.
-
Co-solvents: For your final aqueous solution, consider using a small percentage (e.g., 1-5%) of a co-solvent like DMSO or ethanol. However, always check for compatibility with your specific assay.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Experiment with buffers at different pH values to find the optimal pH for Ternatin-4 solubility.
-
Excipients: The use of solubility-enhancing excipients can be very effective. Cyclodextrins, for example, can encapsulate hydrophobic molecules like Ternatin-4, increasing their aqueous solubility.
2. Chemical Degradation
Q2: I suspect my Ternatin-4 is degrading in solution over time. What are the likely degradation pathways?
A2: While Ternatin-4's cyclic and N-methylated structure provides significant resistance to enzymatic degradation, chemical degradation can still occur.[1] The primary pathways to consider are:
-
Hydrolysis: Peptide bonds can be susceptible to hydrolysis, especially at extreme pH values. The presence of a dehydro-homoleucine residue in Ternatin-4 may also influence susceptibility to hydrolysis.
-
Oxidation: Certain amino acid residues can be prone to oxidation. Minimizing exposure to oxygen by using degassed buffers and storing solutions under an inert gas like nitrogen or argon can mitigate this.
Q3: How can I minimize chemical degradation of Ternatin-4 in my experiments?
A3: To minimize chemical degradation, consider the following:
-
pH Control: Maintain the pH of your solution within an optimal range, which you can determine through a pH stability study (see Experimental Protocols). Generally, a pH between 5 and 7 is a good starting point for many peptides.
-
Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and prepare them fresh for each experiment if possible. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Use of Antioxidants: If oxidation is a concern, the addition of antioxidants like methionine or ascorbic acid to your buffer can be beneficial, but check for any interference with your assay.
-
Light Protection: Protect your solutions from light, as it can catalyze degradation. Use amber vials or cover your containers with aluminum foil.
3. Monitoring Stability
Q4: How can I quantitatively measure the stability of my Ternatin-4 solution?
A4: The most common and reliable method for quantifying peptide stability is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate intact Ternatin-4 from its degradation products. By running samples at different time points, you can quantify the decrease in the peak area of the intact peptide and the increase in the peak areas of any degradation products.
Data Presentation
While specific quantitative stability data for Ternatin-4 is not widely available in the public domain, the following tables provide templates for you to record your own experimental results.
Table 1: pH-Dependent Stability of Ternatin-4 at 25°C
| Buffer pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Remaining |
| 5.0 | 100 | ||
| 6.0 | 100 | ||
| 7.0 | 100 | ||
| 8.0 | 100 |
Table 2: Temperature-Dependent Stability of Ternatin-4 at pH 7.0
| Temperature | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Remaining |
| 4°C | 100 | ||
| 25°C (RT) | 100 | ||
| 37°C | 100 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development for Ternatin-4
Objective: To develop an HPLC method capable of separating intact Ternatin-4 from its potential degradation products.
Materials:
-
Ternatin-4 reference standard
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Stressed samples of Ternatin-4 (from forced degradation studies)
Procedure:
-
Method Development: Optimize a gradient elution to separate the main Ternatin-4 peak from any degradation products. A good starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Forced Degradation Study: To generate degradation products, subject Ternatin-4 solutions to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Stress: 60°C for 24 hours
-
Photostability: Exposure to UV light for 24 hours
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to confirm that degradation products are well-resolved from the parent peak.
Protocol 2: pH-Stability Profiling of Ternatin-4
Objective: To determine the optimal pH for Ternatin-4 stability in an aqueous solution.
Materials:
-
Ternatin-4
-
Buffers covering a pH range of 3-8 (e.g., citrate, phosphate, acetate)
-
Stability-indicating HPLC method
-
pH meter
-
Incubator
Procedure:
-
Prepare stock solutions of Ternatin-4 in each buffer at a known concentration.
-
Adjust the pH of each solution to the target value.
-
Filter the solutions through a 0.22 µm filter.
-
Aliquot the solutions into vials and store them at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw a vial from each condition.
-
Analyze the samples by the stability-indicating HPLC method to quantify the remaining intact Ternatin-4.
-
Plot the percentage of remaining Ternatin-4 against time for each pH and temperature to determine the degradation rate.
Visualizations
Diagram 1: Ternatin-4 Experimental Workflow for Stability Assessment
Caption: Workflow for Ternatin-4 formulation and stability assessment.
Diagram 2: Ternatin-4 Mechanism of Action - Inhibition of Translation Elongation
Caption: Ternatin-4 inhibits protein synthesis by stabilizing the eEF1A ternary complex on the ribosome.
References
Technical Support Center: Method Refinement for Ternatin 4 Cryo-EM Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their cryo-electron microscopy (cryo-EM) studies of Ternatin 4.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments with the this compound-eEF1A-ribosome complex.
| Problem | Potential Cause | Suggested Solution |
| Low particle concentration in micrographs | 1. Inefficient immunoprecipitation (IP): The this compound-stalled ribosomal complex may not be efficiently pulled down. 2. Sample aggregation: The complex may aggregate before or during grid preparation. 3. Poor sample distribution on the grid: The complex may not be entering the grid holes. | 1. Optimize IP: Titrate antibody concentration and ensure sufficient incubation time (e.g., 4 hours to overnight at 4°C). Use polyclonal antibodies, which may be more effective for IP. Pre-clear the lysate by incubating with beads alone before adding the antibody to reduce non-specific binding. 2. Centrifuge sample: Spin the sample at high speed (e.g., 14,000 x g for 10 minutes at 4°C) immediately before applying it to the grid to remove aggregates. 3. Optimize glow discharge: Adjust glow discharge time and current to make the grid surface more hydrophilic, promoting sample entry into the holes. |
| Weak or blurry density for this compound and eEF1A | 1. Conformational flexibility: this compound is known to induce greater conformational flexibility in eEF1A compared to other inhibitors like didemnin (B1252692) B. This leads to signal averaging and loss of high-resolution features.[1][2] 2. Insufficient number of particles: Due to the flexibility, a much larger dataset may be required to resolve the structure. | 1. Advanced data processing: Employ 3D classification and focused refinement strategies to isolate subsets of particles in more stable conformations. Software packages with tools for handling flexible complexes, such as multi-body refinement or 3D variability analysis, may be beneficial. 2. Increase data collection: Collect a significantly larger number of micrographs. For the this compound-stalled human 80S complex, nearly three times the number of particles were required compared to the didemnin B-stalled complex to achieve a well-defined structure.[1][2] |
| Preferred orientation of particles | Interaction with the air-water interface: The large ribosomal complex may adsorb to the air-water interface in a limited number of orientations. | 1. Use of detergents: Add a low concentration of a mild, non-ionic detergent (e.g., 0.005% Tween-20) to the sample buffer to reduce surface tension. 2. Tilted data collection: Collect data at various tilt angles (e.g., up to 40°) to increase the diversity of particle views. 3. Grid modifications: Use grids with a thin continuous carbon layer or graphene oxide support, which can alter the surface properties and promote different particle orientations. |
| High background noise in micrographs | 1. Thick ice: If the vitreous ice is too thick, it can reduce the signal-to-noise ratio. 2. Sample purity: Contaminants in the sample can contribute to background noise. | 1. Optimize blotting: Adjust blotting time and force on the vitrification device (e.g., Vitrobot) to achieve a thinner ice layer. 2. Improve sample purity: Ensure high purity of the ribosomal complex through stringent purification protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the expected resolution for a this compound-ribosome complex structure?
A1: A resolution of around 4.1 Å has been reported for a this compound/eEF1A/ribosome complex.[1][3] Achieving higher resolution may be challenging due to the inherent flexibility induced by this compound.[1][2]
Q2: Why is the cryo-EM density for the eEF1A switch loops and the aa-tRNA often weak in the presence of this compound?
A2: this compound traps eEF1A in a dynamic, intermediate state of aminoacyl-tRNA (aa-tRNA) selection.[1][4] This increased mobility, particularly in the switch I and II loops of eEF1A's G-domain, leads to weaker and less-resolved cryo-EM density compared to complexes with more rigid inhibitors like didemnin B.[1][2]
Q3: How many particles should I aim to collect for a this compound cryo-EM project?
A3: Due to the conformational heterogeneity, a significantly larger number of particles is recommended. In one study, achieving a well-defined structure of the human 80S complex stalled by this compound required nearly three times as many particles as the didemnin-stalled complex.[1][2] Therefore, aim for a dataset of several hundred thousand to millions of particles.
Q4: What are the key differences in cryo-EM sample behavior between this compound and didemnin B?
A4: this compound induces more flexibility in the eEF1A-tRNA complex on the ribosome, resulting in weaker density for these components.[1][2] It also has a faster dissociation rate from eEF1A.[5] This means that more particles are needed for reconstruction, and the resulting maps may have lower local resolution in the flexible regions.
Q5: Can I use a purified reconstituted system instead of a cell lysate for sample preparation?
A5: Yes, in addition to using rabbit reticulocyte lysate, cryo-EM structures have been obtained using purified, reconstituted human translation elongation reactions.[1] This approach can provide a more homogenous sample but may require more optimization of complex assembly.
Data Presentation
Summary of Cryo-EM Data Collection and Processing Parameters
The following table summarizes the reported data for the this compound-stalled rabbit 80S ribosome complex.
| Parameter | Value | Reference |
| Final Resolution | 4.1 Å | [1][3] |
| Microscope | Titan Krios | [6] (General reference for ribosome cryo-EM) |
| Detector | Gatan K2 Summit | [6] (General reference for ribosome cryo-EM) |
| Magnification | 135,000x | [7] |
| Pixel Size | 1.040 Å | [7] |
| Software for Data Processing | RELION | [8] |
Experimental Protocols
Detailed Methodology for Preparation of the this compound-Ribosome Complex
This protocol is adapted from the methods described in Juette et al., 2022, which are analogous to those in Shao et al., 2016.
1. Preparation of Ribosome-Nascent Chain Complexes (RNCs):
-
Program a rabbit reticulocyte lysate cell-free translation system with a suitable mRNA template that includes a C-terminal affinity tag (e.g., 3xFLAG) and a stalling sequence.
-
Initiate the translation reaction and allow it to proceed for a specified time (e.g., 15-20 minutes) at 32°C to generate RNCs.
2. Stalling the Ribosomes with this compound:
-
Add this compound to the translation reaction to a final concentration of 20 µM.
-
Incubate for a further 5-10 minutes to allow this compound to bind to the eEF1A-tRNA complex on the ribosome.
3. Immunoprecipitation of Stalled Complexes:
-
Chill the reaction on ice and add anti-FLAG M2 magnetic beads.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C to capture the RNCs.
-
Wash the beads several times with a wash buffer (e.g., containing 20 mM HEPES-KOH pH 7.5, 150 mM KOAc, 5 mM Mg(OAc)₂, and 0.05% n-Dodecyl β-D-maltoside (DDM)) to remove non-specific binders.
4. Elution of the Complex:
-
Elute the captured complexes from the beads by competitive elution with a buffer containing 3xFLAG peptide.
5. Cryo-EM Grid Preparation:
-
Apply 3-4 µL of the eluted complex at an appropriate concentration to a glow-discharged holey carbon grid (e.g., Quantifoil R2/2).
-
Use a vitrification robot (e.g., Vitrobot Mark IV) with optimized blotting parameters (e.g., blot time of 3-4 seconds, blot force 0) at 4°C and 100% humidity.
-
Plunge-freeze the grid into liquid ethane.
6. Data Collection and Processing:
-
Screen the frozen grids for ice quality and particle distribution.
-
Collect a large dataset of micrographs using a Titan Krios microscope equipped with a direct electron detector.
-
Process the data using software such as RELION, employing extensive 2D and 3D classification to handle the conformational heterogeneity of the complex.
Mandatory Visualization
Signaling Pathway for this compound-Induced eEF1A Degradation
This compound stalls ribosomes, leading to ribosome collisions. This triggers a quality control pathway involving the ribosome collision sensor GCN1, which recruits the E3 ubiquitin ligase RNF14. Another E3 ligase, RNF25, ubiquitinates the ribosomal protein RPS27A. This allows RNF14 to ubiquitinate eEF1A, targeting it for proteasomal degradation.[5][8]
Caption: Ribosome quality control pathway triggered by this compound.
Experimental Workflow for this compound Cryo-EM
This diagram outlines the key stages from sample preparation to final 3D reconstruction for this compound cryo-EM studies.
Caption: Overview of the cryo-EM workflow for the this compound-ribosome complex.
References
- 1. Cryo-EM structure of the mechanically activated ion channel OSCA1.2 | eLife [elifesciences.org]
- 2. Maternally provided LSD1/KDM1A enables the maternal-to-zygotic transition and prevents defects that manifest postnatally | eLife [elifesciences.org]
- 3. Cryo-EM structure of the endothelin-1-ETB-Gi complex | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Maternal LSD1/KDM1A is an essential regulator of chromatin and transcription landscapes during zygotic genome activation | eLife [elifesciences.org]
- 6. An optimized protocol for acquiring and processing cryo-EM data of human 26S proteasome with M1-Ub6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Accelerated cryo-EM structure determination with parallelisation using GPUs in RELION-2 | eLife [elifesciences.org]
Technical Support Center: Addressing Solubility Issues with Ternatin-4 Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with Ternatin-4 formulations. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Ternatin-4 and why is its solubility a concern?
A1: Ternatin-4 is a potent cyclic heptapeptide (B1575542) that inhibits protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A) ternary complex.[1][2] Like many cyclic peptides with a high proportion of hydrophobic residues, Ternatin-4 exhibits poor solubility in aqueous buffers, which can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results. It is, however, readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3][4]
Q2: What are the initial signs of solubility problems with my Ternatin-4 solution?
A2: Common indicators of solubility issues include:
-
Visible Precipitate: Solid particles or cloudiness appearing in the solution upon addition to aqueous buffers.
-
Turbidity: The solution appears hazy or opaque.
-
Inconsistent Assay Results: High variability in data between experiments or replicates.
-
Low Bioactivity: The compound appears less potent than expected due to a lower effective concentration in solution.
Q3: What is the recommended solvent for preparing a stock solution of Ternatin-4?
A3: For initial stock solutions, 100% Dimethyl sulfoxide (DMSO) is the recommended solvent. Ternatin-4 is known to be soluble in DMSO at concentrations up to 10 mM.[3] It is critical to keep the final concentration of DMSO in your experimental medium to a minimum (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: How can I improve the solubility of Ternatin-4 in my aqueous experimental setup?
A4: Several strategies can be employed to enhance the aqueous solubility of Ternatin-4:
-
Co-solvent Systems: Introducing a water-miscible organic co-solvent.
-
pH Adjustment: Modifying the pH of the buffer to increase the net charge of the molecule, if applicable.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic Ternatin-4 molecule within a cyclodextrin.
-
Sonication: Using ultrasound to aid in the dissolution process.[5]
-
Gentle Heating: Warming the solution can sometimes improve solubility, but should be done with caution to avoid degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The concentration of Ternatin-4 exceeds its solubility limit in the final aqueous solution. The "salting-out" effect from buffer components can also reduce solubility. | 1. Optimize Dilution: Add the DMSO stock solution dropwise into the vigorously vortexing or stirring aqueous buffer. 2. Use a Co-solvent: Prepare the final solution with a small percentage of a water-miscible organic solvent. 3. Lower the Final Concentration: Reduce the target concentration of Ternatin-4 in the final working solution. |
| Inconsistent or lower-than-expected bioactivity. | Incomplete dissolution of Ternatin-4, leading to a lower effective concentration. Aggregation of the peptide in the assay medium. | 1. Confirm Complete Dissolution: After preparing the working solution, centrifuge at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant for your experiment. 2. Perform a Solubility Test: Before your main experiment, test the solubility of Ternatin-4 at the desired concentration in your specific assay medium. 3. Consider Cyclodextrin Complexation: This can prevent aggregation and increase the concentration of monomeric, active peptide. |
| Solution appears cloudy or hazy. | Formation of fine precipitate or colloidal aggregates. | 1. Sonication: Briefly sonicate the solution in a water bath.[5] 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove aggregates. Note that this may also remove some of the active compound if it is not fully dissolved. 3. Re-evaluate Solubilization Method: The chosen solvent system may not be adequate for the desired concentration. |
Data Presentation: Solubility of Ternatin-4 and Similar Cyclic Peptides
The following table summarizes the known solubility of Ternatin-4 and provides general solubility guidelines for hydrophobic cyclic peptides in common laboratory solvents.
| Solvent | Ternatin-4 Solubility | General Solubility of Hydrophobic Cyclic Peptides |
| Water | Poorly soluble | Generally insoluble or poorly soluble |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Poorly soluble; solubility can be decreased by salts |
| DMSO | Soluble up to 10 mM[3] | Generally soluble |
| DMF (Dimethylformamide) | Likely Soluble | Generally soluble |
| Ethanol (B145695) | Likely Soluble | Often used as a solvent or co-solvent |
| Acetonitrile | Likely Soluble | Often used as a solvent or co-solvent |
Note: "Likely Soluble" indicates that while specific quantitative data for Ternatin-4 is not publicly available, these solvents are commonly effective for this class of compounds.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the preparation of a Ternatin-4 working solution using a DMSO/Ethanol co-solvent system.
Materials:
-
Lyophilized Ternatin-4
-
100% DMSO
-
100% Ethanol
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: a. Allow the lyophilized Ternatin-4 vial to equilibrate to room temperature. b. Briefly centrifuge the vial to collect all the powder at the bottom. c. Add the required volume of 100% DMSO to achieve a 10 mM stock solution. d. Vortex thoroughly until the peptide is completely dissolved.
-
Prepare Intermediate Dilution (if necessary): a. To minimize the final concentration of DMSO, an intermediate dilution in a co-solvent can be made. b. For example, dilute the 10 mM DMSO stock 1:1 with 100% Ethanol to get a 5 mM solution in 50:50 DMSO:Ethanol.
-
Prepare Final Working Solution: a. Determine the final desired concentration of Ternatin-4 and the maximum tolerable concentration of organic solvent in your assay. b. While vigorously vortexing the aqueous buffer, add the stock or intermediate solution dropwise to reach the final concentration. c. Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Enhancing Solubility with Cyclodextrins
This protocol outlines the preparation of a Ternatin-4/cyclodextrin inclusion complex to improve aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
Materials:
-
Ternatin-4
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Organic solvent (e.g., Ethanol)
-
Purified water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or oven
Procedure:
-
Prepare Ternatin-4 Solution: Dissolve the accurately weighed Ternatin-4 in a minimal amount of ethanol.
-
Prepare Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in purified water to create a concentrated solution (e.g., 40% w/v).
-
Form the Complex: a. Slowly add the ethanolic Ternatin-4 solution to the aqueous HP-β-CD solution while stirring continuously. b. Continue stirring the mixture for 1-2 hours at room temperature to allow for complex formation.
-
Solvent Removal: a. Remove the ethanol and water using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed. b. Alternatively, the suspension can be freeze-dried (lyophilized).
-
Reconstitution: The resulting solid complex can be reconstituted in your aqueous assay buffer. The solubility should be significantly enhanced.
Visualizations
Ternatin-4 Mechanism of Action Workflow
Caption: Workflow for Ternatin-4 solubilization and use in cell-based assays.
eEF1A-Mediated Protein Translation Elongation Pathway
Caption: Ternatin-4 inhibits protein synthesis by trapping the eEF1A ternary complex on the ribosome.
References
Ternatin 4 degradation pathways and prevention.
Technical Support Center: Ternatin-4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the handling and stability of Ternatin-4.
Frequently Asked Questions (FAQs)
Q1: What is Ternatin-4 and what is its primary mechanism of action?
Ternatin-4 is a synthetically optimized cyclic peptide that shows potent cytotoxic activity against cancer cells[1]. Its mechanism of action involves the inhibition of protein synthesis. Ternatin-4 specifically targets the eukaryotic elongation factor-1A (eEF1A) when it is in a ternary complex with GTP and an aminoacyl-tRNA (aa-tRNA)[1][2]. By binding to an allosteric site on eEF1A, Ternatin-4 traps the factor on the ribosome after GTP hydrolysis has occurred[3][4]. This action prevents the accommodation of the aa-tRNA into the ribosome's A-site and stalls the process of translation elongation, ultimately leading to cell death[2][5].
Q2: How does Ternatin-4 induce the degradation of its target, eEF1A?
A unique aspect of Ternatin-4's activity is that it actively promotes the degradation of its target protein, eEF1A. By stalling the ribosome, Ternatin-4 induces a state that is recognized by the cell's quality control machinery[3]. This leads to the RNF14 and RNF25-dependent ubiquitination of eEF1A and certain ribosomal proteins[5]. The poly-ubiquitinated eEF1A is then targeted for degradation by the proteasome[3]. This induced degradation is a key difference compared to other eEF1A inhibitors like didemnin (B1252692) B[3].
Q3: What are the likely degradation pathways for Ternatin-4 itself?
While specific degradation pathways for Ternatin-4 have not been detailed in the provided literature, general principles for cyclic peptides suggest potential routes of instability:
-
Hydrolysis: The peptide bonds within the cyclic structure can be susceptible to hydrolysis, a process that is often dependent on the pH of the solution[6].
-
Aggregation: At high concentrations, peptide molecules can aggregate, which may lead to a loss of biological activity and precipitation from solution[6].
-
Oxidation: Certain amino acid residues within the peptide structure may be prone to oxidation, which can be accelerated by exposure to light and the presence of trace metal ions[6][7].
-
Enzymatic Degradation: Although its cyclic and N-methylated structure offers significant resistance to enzymatic degradation compared to linear peptides, it is not entirely immune to proteases, especially over long incubation times in complex biological media[6].
Q4: What are the recommended storage and handling procedures for Ternatin-4?
To ensure the stability and activity of Ternatin-4, proper storage and handling are critical. Repeated freeze-thaw cycles should be avoided as they can degrade the compound[8].
| Storage Format | Temperature | Typical Shelf Life | Notes |
| Solid Powder | -20°C | 12 Months | Recommended for long-term storage[5]. |
| 4°C | 6 Months | Suitable for shorter-term storage[5]. | |
| Solution (in DMSO) | -20°C | Varies | Prepare aliquots for single use to avoid freeze-thaw cycles. |
Troubleshooting Guides
Issue: Observed Loss of Ternatin-4 Activity in Experiments
If you are experiencing a reduction or complete loss of Ternatin-4's expected biological effect (e.g., cytotoxicity or inhibition of protein synthesis), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for loss of Ternatin-4 activity.
Possible Cause 1: Improper Storage and Handling
-
Solution: Ensure that Ternatin-4 is stored as a solid powder at -20°C for long-term stability[5]. When preparing stock solutions in DMSO, create small, single-use aliquots to store at -20°C. This practice is crucial to avoid the damaging effects of repeated freeze-thaw cycles[8].
Possible Cause 2: Degradation in Experimental Solution
-
Solution: The stability of peptides can be highly dependent on the pH and composition of the buffer[6]. Ensure that the pH of your experimental media or buffer is within a stable range for peptides (typically near neutral). Avoid buffers containing components that could react with the peptide. If possible, prepare Ternatin-4 dilutions in your final assay buffer immediately before use.
Possible Cause 3: Inactivation by Adsorption
-
Solution: Peptides can sometimes adsorb to the surface of plasticware, especially at low concentrations. To mitigate this, consider using low-protein-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer, if compatible with the assay, can also prevent adsorption.
Guide: How to Assess the Purity and Stability of Ternatin-4
To quantitatively assess the integrity of your Ternatin-4 stock, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This involves intentionally degrading the compound under various stress conditions to ensure that the degradation products can be chromatographically separated from the intact parent compound.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
This protocol is a general guideline based on common practices for peptide analysis[6].
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve Ternatin-4 in 0.1 M HCl and incubate at 60°C for 2-4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve Ternatin-4 in 0.1 M NaOH and incubate at 60°C for 2-4 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidation: Treat Ternatin-4 with 3% hydrogen peroxide (H₂O₂) at room temperature for 1-2 hours.
-
Thermal Stress: Incubate a solid sample of Ternatin-4 at 80°C for 24 hours, then dissolve for analysis.
-
Photolytic Stress: Expose a solution of Ternatin-4 to direct UV light for 24 hours.
-
-
HPLC Method Parameters:
-
Develop a reversed-phase HPLC method. The specific parameters will require optimization for your system.
-
| Parameter | Illustrative Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV Diode Array Detector (DAD) at 214 nm and 280 nm |
| Injection Volume | 10 µL |
-
Analysis and Validation:
-
Inject the unstressed (control) and all stressed samples into the HPLC system.
-
Confirm that the degradation product peaks are well-resolved from the main Ternatin-4 peak. The peak for the intact Ternatin-4 should be pure in all chromatograms, as determined by a peak purity analysis using the DAD.
-
Once validated, this method can be used to periodically check the purity of your Ternatin-4 stock solutions.
-
Visualized Signaling Pathway
Ternatin-4 Induced Degradation of eEF1A
This diagram illustrates the mechanism by which Ternatin-4 leads to the degradation of its target protein, eEF1A.
Caption: Ternatin-4 stalls ribosomes, leading to ubiquitination and proteasomal degradation of eEF1A.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]
- 4. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of degradation of the natural high-potency sweetener (2R,4R)-monatin in mock beverage solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Ternatin 4 vs. Didemnin B: A Comparative Guide on Their Mechanism of Action as eEF1A-Targeting Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent natural product-derived protein synthesis inhibitors: Ternatin 4 and Didemnin B. Both compounds target the eukaryotic elongation factor 1A (eEF1A), a key component of the translation machinery, but exhibit distinct pharmacological profiles. This document summarizes their comparative efficacy, outlines the experimental protocols used to characterize them, and visualizes their molecular interactions and experimental workflows.
I. Mechanism of Action: A Tale of Two Binders
This compound and Didemnin B, despite their structural differences, converge on the same molecular target: the eukaryotic elongation factor 1A (eEF1A) in its GTP-bound state complexed with aminoacyl-tRNA (aa-tRNA).[1][2] Both compounds bind to a common allosteric site at the interface of domains I and III of eEF1A.[3][4] This binding event traps the eEF1A-aa-tRNA-GTP ternary complex on the ribosome, even after GTP hydrolysis.[1][3] By stabilizing this complex, both molecules prevent the accommodation of the aa-tRNA into the ribosomal A-site, thereby stalling protein synthesis at the elongation step.[3][5]
However, key differences in their interaction with eEF1A lead to divergent cellular outcomes:
-
Reversibility of Action: The inhibitory effect of this compound on protein synthesis is reversible upon washout of the compound. In contrast, Didemnin B's inhibition is quasi-irreversible.[1][3] This difference is attributed to a significantly faster dissociation rate for this compound from the eEF1A complex compared to Didemnin B.[1]
-
eEF1A Degradation: A unique characteristic of this compound is its ability to induce the proteasome-dependent degradation of eEF1A.[6] This effect is not observed with Didemnin B.[6] This suggests that the conformation of the eEF1A complex when bound to this compound is recognized by cellular quality control machinery, leading to its ubiquitination and subsequent degradation.
-
Inhibition of DNA Synthesis: Didemnin B has been shown to inhibit DNA synthesis, albeit to a lesser extent than its effect on protein synthesis.[3]
II. Quantitative Comparison of Biological Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound and Didemnin B from various assays, providing a quantitative comparison of their potency.
| Compound | Assay Type | Cell Line/System | IC50 Value | Reference |
| This compound | aa-tRNA Accommodation Inhibition (smFRET) | Reconstituted human translation system | 2.3 ± 0.4 nM | [3] |
| Didemnin B | aa-tRNA Accommodation Inhibition (smFRET) | Reconstituted human translation system | 4.5 ± 0.6 nM | [3] |
| This compound | Protein Synthesis Inhibition | HCT116 | ~36 nM | [7] |
| Didemnin B | Protein Synthesis Inhibition | HCT116 | ~7 nM | [7] |
| This compound | Cell Proliferation | HCT116 | 71 ± 10 nM | [7] |
| Didemnin B | Cytotoxicity (Continuous Exposure) | Human Tumor Stem Cells | 4.2 x 10⁻³ µg/mL | |
| Didemnin B | Cytotoxicity (1-hour Exposure) | Human Tumor Stem Cells | 46 x 10⁻³ µg/mL |
III. Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare this compound and Didemnin B.
A. Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) Assay for aa-tRNA Accommodation
This assay directly visualizes the effect of the inhibitors on the dynamics of aminoacyl-tRNA (aa-tRNA) delivery to the ribosome.
Principle: FRET between a donor fluorophore on the P-site tRNA and an acceptor fluorophore on the incoming aa-tRNA allows for real-time monitoring of tRNA accommodation into the A-site. Inhibition of this process by this compound or Didemnin B is quantified by a decrease in the fraction of ribosomes that reach the high-FRET accommodated state.
Protocol:
-
Ribosome Initiation Complex Formation: Prepare 80S initiation complexes with a donor-labeled (e.g., Cy3) tRNA in the P-site.
-
Ternary Complex Formation: Prepare the eEF1A•GTP•aa-tRNA ternary complex with an acceptor-labeled (e.g., Cy5) aa-tRNA.
-
Single-Molecule Imaging: Immobilize the initiation complexes on a quartz slide and use total internal reflection fluorescence (TIRF) microscopy to observe FRET events upon delivery of the ternary complex in the presence of varying concentrations of this compound or Didemnin B.
-
Data Analysis: Analyze the FRET trajectories to determine the fraction of ribosomes that successfully accommodate the aa-tRNA. Plot this fraction against the inhibitor concentration to calculate the IC50 value.[3]
B. Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay measures the overall rate of protein synthesis in cells by quantifying the incorporation of a radiolabeled amino acid.
Principle: Cells are treated with the inhibitors and then pulsed with ³⁵S-methionine. A reduction in the amount of incorporated radioactivity into newly synthesized proteins indicates inhibition of protein synthesis.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of this compound or Didemnin B for a specified time.
-
Radiolabeling: Replace the culture medium with methionine-free medium containing the inhibitors and ³⁵S-methionine. Incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis and Protein Precipitation: Wash the cells with ice-cold PBS and lyse them. Precipitate the proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated proteins on a filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein concentration and calculate the percentage of inhibition relative to a vehicle-treated control. Determine the IC50 value from the dose-response curve.
C. Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or Didemnin B for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value from the dose-response curve.
IV. Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and Didemnin B and a typical experimental workflow.
Caption: Comparative mechanism of action of this compound and Didemnin B.
Caption: Workflow for a comparative cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Didemnin B and ternatin-4 inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Semantic Scholar [semanticscholar.org]
- 3. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peer review in Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Ternatin-4: A Comparative Analysis with Other eEF1A Inhibitors
For Immediate Release
A deep dive into the comparative efficacy of Ternatin-4 against other inhibitors of the eukaryotic elongation factor 1A (eEF1A) reveals significant insights for researchers and drug development professionals. This analysis, supported by experimental data, highlights the distinct mechanisms and potential therapeutic windows of these compounds, with a focus on Ternatin-4's unique reversible action.
Eukaryotic elongation factor 1A (eEF1A) is a crucial protein in the translation elongation step of protein synthesis, making it a compelling target for therapeutic intervention in diseases characterized by uncontrolled cell growth, such as cancer.[1][2][3] A variety of small-molecule inhibitors targeting eEF1A have been discovered, each with distinct mechanisms and potencies.[2][4] This guide provides a comparative analysis of Ternatin-4, a potent eEF1A inhibitor, with other notable inhibitors, focusing on their efficacy, mechanism of action, and experimental validation.
Mechanism of Action: A Common Target, Divergent Effects
Ternatin-4, a synthetic variant of the natural product ternatin, and other inhibitors like didemnin (B1252692) B, target the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[4][5] By binding to this complex, they stall the delivery of the aa-tRNA to the ribosome, thereby inhibiting protein synthesis.[1][2][4]
Cryo-EM studies have revealed that Ternatin-4 and didemnin B bind to the same interface between domains I and III of eEF1A.[2][4] However, their effects on the conformation and dynamics of eEF1A differ significantly. Didemnin B locks eEF1A in a rigid, inactive conformation, leading to a quasi-irreversible inhibition of translation.[6] In contrast, Ternatin-4 induces a more flexible and dynamic state in eEF1A, resulting in a reversible inhibition.[4][6] This difference in mechanism is a key factor in their differing cellular effects and potential therapeutic applications.
Below is a diagram illustrating the general mechanism of eEF1A inhibition by compounds like Ternatin-4.
Caption: Mechanism of eEF1A inhibition by Ternatin-4.
Comparative Efficacy: A Quantitative Look
The potency of eEF1A inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process by 50%. The following table summarizes the IC50 values for Ternatin-4 and other eEF1A inhibitors from various studies.
| Inhibitor | Assay Type | Cell Line/System | IC50 Value | Reference |
| Ternatin-4 | In vitro translation | Mammalian ribosomes | 2.3 ± 0.4 nM | [6][7] |
| Ternatin-4 | Cell proliferation | HCT116 | ~7.4 nM | [5] |
| Ternatin | Cell proliferation | HCT116 | 71 ± 10 nM | [5] |
| Ternatin-3 | In vitro translation | Mammalian ribosomes | ~5-fold less potent than Ternatin-4 | [6][7] |
| Ternatin-2 | In vitro translation | Mammalian ribosomes | Inactive | [6][7] |
| Didemnin B | In vitro translation | Mammalian ribosomes | 4.5 ± 0.6 nM | [6][7] |
| Plitidepsin | Binding to eEF1A2 | - | KD of 80 nM | [8] |
| SR-A3 | Cell proliferation | Myc-driven lymphoma | Effective in vivo | [4] |
As the data indicates, Ternatin-4 exhibits potent inhibitory activity in the low nanomolar range, comparable to that of didemnin B in in vitro translation assays.[6][7] Notably, synthetic modifications to the ternatin scaffold have yielded variants with significantly enhanced potency, with Ternatin-4 being up to 500 times more cytotoxic against cancer cells than the parent compound, ternatin.[4][5] Another ternatin variant, SR-A3, has demonstrated efficacy in a mouse model of Myc-driven lymphoma, highlighting the therapeutic potential of this class of inhibitors.[4]
Experimental Methodologies
The data presented in this guide is derived from a variety of experimental techniques designed to assess the efficacy and mechanism of eEF1A inhibitors. Below are outlines of the key experimental protocols.
In Vitro Translation Assay
This assay directly measures the effect of an inhibitor on protein synthesis in a cell-free system.
Caption: Workflow for an in vitro translation assay.
Protocol:
-
Lysate Preparation: Rabbit reticulocyte lysate, a rich source of ribosomes and translation factors, is prepared.
-
Reaction Mixture: The lysate is supplemented with a mixture of amino acids, including radioactively labeled [35S]-methionine, and a template mRNA.
-
Inhibitor Addition: Varying concentrations of the eEF1A inhibitor are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 30°C to allow for protein synthesis.
-
Protein Precipitation: The newly synthesized, radiolabeled proteins are precipitated using trichloroacetic acid (TCA).
-
Quantification: The amount of incorporated [35S]-methionine is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the inhibitor.
Cell Proliferation Assay
This assay assesses the effect of an inhibitor on the growth and division of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a multi-well plate and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the eEF1A inhibitor.
-
Incubation: The cells are incubated for a set period (e.g., 72 hours) to allow for cell proliferation.
-
Viability Measurement: Cell viability is measured using a colorimetric assay such as the MTS assay, which measures the metabolic activity of the cells.
-
Data Analysis: The results are used to calculate the IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%.
Conclusion: The Promise of Reversible Inhibition
The comparative analysis of Ternatin-4 with other eEF1A inhibitors underscores its potential as a valuable research tool and a promising scaffold for the development of novel therapeutics. Its potent, yet reversible, mechanism of action distinguishes it from inhibitors like didemnin B, which exhibit quasi-irreversible effects.[6] This reversibility may offer a wider therapeutic window, potentially reducing the toxicity associated with prolonged and irreversible inhibition of protein synthesis.[4] Further research into Ternatin-4 and its analogs is warranted to fully explore their therapeutic potential in oncology and other diseases driven by dysregulated protein synthesis.
References
- 1. What are EEF1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eEF1A protein in cancer: Clinical significance, oncogenic mechanisms, and targeted therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Ternatin 4 compared to other p97 inhibitors in cancer therapy.
As an initial step, it is crucial to clarify a key point: Ternatin-4 is not a p97 inhibitor. Scientific literature identifies Ternatin-4 as a potent cytotoxic cyclic peptide that targets the eukaryotic translation elongation factor 1A (eEF1A).[1][2][3][4] Its mechanism of action involves binding to the eEF1A ternary complex, which stalls ribosomes during translation elongation, ultimately inhibiting protein synthesis and leading to cancer cell death.[1][3]
In contrast, p97 inhibitors, such as CB-5083, NMS-873, and UPCDC-30245, target the AAA+ ATPase p97 (also known as VCP). p97 is a critical component of the ubiquitin-proteasome system (UPS) and is essential for maintaining protein homeostasis.[5][6][7] By inhibiting p97, these compounds disrupt processes like endoplasmic reticulum-associated degradation (ERAD) and autophagy, leading to an accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis in cancer cells.[6][7]
This guide will, therefore, provide a comparative analysis of Ternatin-4 and established p97 inhibitors, focusing on their distinct mechanisms of action, anti-cancer activities, and the experimental methodologies used to evaluate them, thereby offering a valuable resource for researchers in cancer therapy.
Comparison of Anti-Cancer Activity
The following tables summarize the in vitro anti-cancer activity of Ternatin-4 and several key p97 inhibitors across various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce cell proliferation by 50%.
Table 1: In Vitro Potency of Ternatin-4
| Compound | Cell Line | IC50 (nM) |
| Ternatin-4 | HCT116 | 71 ± 10 |
Note: Synthetic variants of Ternatin have shown up to 500-fold greater potency.[3][4]
Table 2: In Vitro Potency of p97 Inhibitors
| Compound | Target | Mechanism | Cell Line | IC50 (µM) |
| CB-5083 | p97 (D2 ATPase domain) | ATP-competitive | A549 (Lung Carcinoma) | 0.68 |
| HCT116 (Colon Carcinoma) | - | |||
| Multiple Myeloma Models | - | |||
| NMS-873 | p97 | Allosteric | HCT116 (Colon Carcinoma) | 0.4 |
| HeLa (Cervical Cancer) | 0.7 | |||
| Various Hematological and Solid Tumors | 0.08 - 2 | |||
| UPCDC-30245 | p97 | Allosteric | HeLa, A549, BxPC-3, PRMI8226, MM1S, HCT116 | - |
| HT29 | More potent than in other cell lines |
Note: IC50 values for UPCDC-30245 across a range of cell lines are mentioned to be in the nanomolar to low micromolar range, but specific values for each cell line were not provided in the search results.[8]
Mechanisms of Action: Signaling Pathways
The anti-cancer effects of Ternatin-4 and p97 inhibitors are mediated through distinct signaling pathways.
Ternatin-4: Inhibition of Protein Synthesis
Ternatin-4 exerts its cytotoxic effects by directly interfering with the machinery of protein synthesis. It specifically targets the eEF1A ternary complex (eEF1A·GTP·aminoacyl-tRNA), preventing the accommodation of aminoacyl-tRNA into the ribosome's A site.[9] This leads to a global shutdown of translation elongation, depriving the cancer cell of essential proteins and triggering cell death.[1][3] Some evidence also suggests that Ternatin-4 can induce the proteasome-dependent degradation of eEF1A.[2]
Caption: Mechanism of action for Ternatin-4.
p97 Inhibitors: Disruption of Protein Homeostasis
p97 inhibitors disrupt the function of the p97 ATPase, a key regulator of protein homeostasis.[6][7] This inhibition leads to the accumulation of poly-ubiquitinated proteins and triggers the Unfolded Protein Response (UPR) due to unresolved Endoplasmic Reticulum (ER) stress. The sustained activation of the UPR ultimately initiates apoptosis. Different p97 inhibitors can bind to different sites on the p97 protein; for instance, CB-5083 is an ATP-competitive inhibitor that binds to the D2 ATPase domain, while NMS-873 and UPCDC-30245 are allosteric inhibitors.[10][11][12]
Caption: General mechanism of action for p97 inhibitors.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of Ternatin-4 and p97 inhibitors.
Cell Proliferation Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50%.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HCT116, HeLa, A549) are maintained in appropriate media (e.g., McCoy's 5A for HCT116) supplemented with fetal bovine serum and antibiotics.[3]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., Ternatin-4, CB-5083, NMS-873) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to untreated controls, and the IC50 values are calculated by fitting the data to a dose-response curve.
-
p97 ATPase Activity Assay
-
Objective: To measure the enzymatic activity of p97 ATPase and the inhibitory effect of compounds.
-
Methodology:
-
Reaction Setup: The assay is typically performed in 96- or 384-well plates in a reaction buffer containing recombinant p97, MgCl2, DTT, and BSA.[12]
-
Inhibitor Pre-incubation: The p97 enzyme is pre-incubated with the test inhibitor for a defined period.[12]
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.[12]
-
ADP Detection: The formation of ADP, a product of ATP hydrolysis, is monitored. A common method is a coupled-enzyme assay where ADP is used to generate a detectable signal. For example, a pyruvate (B1213749) kinase/lactate dehydrogenase system can be used where ADP production is coupled to NADH oxidation, which is measured by a decrease in absorbance at 340 nm.[12][13]
-
Data Analysis: The rate of ADP formation is calculated, and the IC50 of the inhibitor is determined from a dose-response curve.
-
Caption: Workflow for IC50 determination.
Conclusion
While Ternatin-4 is a potent anti-cancer agent, it is not a p97 inhibitor. Its mechanism of action, targeting the eEF1A complex and inhibiting protein synthesis, is fundamentally different from that of p97 inhibitors like CB-5083, NMS-873, and UPCDC-30245, which disrupt protein homeostasis by inhibiting the p97 ATPase. This distinction is critical for researchers designing studies and developing novel cancer therapeutics. The allosteric p97 inhibitors, NMS-873 and UPCDC-30245, also offer a promising approach to overcome potential resistance to ATP-competitive p97 inhibitors.[14] Further research into both classes of molecules will undoubtedly contribute to the development of more effective and targeted cancer therapies.
References
- 1. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 2. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics | MDPI [mdpi.com]
- 7. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Analysis of Ternatin-4 and Other Anticancer Agents
A deep dive into the cross-resistance profile of the novel anticancer compound Ternatin-4 reveals a mechanism-specific resistance pattern, primarily linked to its target, the eukaryotic elongation factor 1A (eEF1A). This guide provides a comprehensive comparison of Ternatin-4 with other anticancer drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Ternatin-4, a potent cyclic peptide, has emerged as a promising anticancer agent due to its high cytotoxicity against a broad range of cancer cell lines.[1][2] Its mechanism of action involves the inhibition of protein synthesis by targeting and trapping the eEF1A ternary complex on the ribosome.[1][3][4] Understanding the potential for cross-resistance with existing chemotherapeutics is crucial for its future clinical development. This guide summarizes the current knowledge on Ternatin-4's cross-resistance profile, provides detailed experimental methodologies for key assays, and visualizes the involved cellular pathways.
Quantitative Analysis of Ternatin-4's Anticancer Activity and Cross-Resistance
The potency of Ternatin-4 and its cross-resistance to other eEF1A inhibitors have been quantified in several studies. The following tables summarize the key findings.
Table 1: Proliferative IC50 Values of Ternatin Analogs in Cancer Cell Lines
| Cell Line | Cancer Type | Ternatin (1) IC50 (nM) | Ternatin-4 (4) IC50 (nM) |
| HCT116 | Colon | 71 ± 10 | 4.6 ± 1.0 |
| A549 | Lung | >10,000 | 28 |
| GIST-T1 | GIST | 1,100 | 2.1 |
| K562 | Leukemia | 230 | 1.1 |
| MOLM13 | Leukemia | 1,200 | 2.3 |
| MV4-11 | Leukemia | 890 | 1.7 |
| NB4 | Leukemia | 1,300 | 2.6 |
| NOMO1 | Leukemia | 1,100 | 2.2 |
| A2058 | Melanoma | 3,100 | 6.1 |
| MALME-3M | Melanoma | 2,700 | 5.3 |
| SK-MEL-28 | Melanoma | >10,000 | >10,000 |
| SK-MEL-5 | Melanoma | 2,900 | 5.7 |
| UACC-257 | Melanoma | 2,500 | 4.9 |
| UACC-62 | Melanoma | 2,800 | 5.5 |
| IGROV1 | Ovarian | 1,900 | 3.7 |
| OVCAR-3 | Ovarian | 2,100 | 4.1 |
| OVCAR-4 | Ovarian | 2,000 | 3.9 |
| OVCAR-5 | Ovarian | 2,200 | 4.3 |
| OVCAR-8 | Ovarian | 2,100 | 4.1 |
| NCI-H226 | NSCLC | 2,400 | 4.7 |
| NCI-H322M | NSCLC | 2,600 | 5.1 |
Data extracted from Carelli et al., 2015.[1] Ternatin-4 demonstrates significantly greater potency across a wide range of cancer cell lines compared to its parent compound, Ternatin.
Table 2: Cross-Resistance of Ternatin-4 in Nannocystin-Resistant HCT116 Cells
| Cell Line | Genotype (EEF1A1) | Fold Resistance to Ternatin-4 |
| HCT116 Parental | Wild-Type | 1x |
| HCT116 A399V (heterozygous) | A399V/+ | 10x |
| HCT116 A399T (heterozygous) | A399T/+ | 16x |
| HCT116 A399V (homozygous) | A399V/A399V | >6500x (completely resistant) |
Data from Carelli et al., 2015.[1] Resistance to Ternatin-4 is directly linked to mutations in its target protein, eEF1A1, which were originally identified in cells resistant to another eEF1A inhibitor, Nannocystin.
Table 3: Comparative IC50 Values of eEF1A Inhibitors in a Cell-Free System
| Compound | IC50 (nM) |
| Didemnin B | 4.5 ± 0.6 |
| Ternatin-4 | 2.3 ± 0.4 |
Data from Juette et al., 2022.[3][4][5] This data, from a single-molecule FRET assay, shows the direct inhibitory effect of these compounds on the function of eEF1A in translation.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
1. Cell Proliferation Assay (MTT/AlamarBlue)
This assay is used to determine the concentration of a drug that inhibits the proliferation of a cell line by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,500 cells per well in 100 µL of complete growth medium and allowed to adhere overnight.[1]
-
Compound Treatment: Serial dilutions of the test compounds (e.g., Ternatin-4, other anticancer drugs) are prepared. 25 µL of 5x drug stocks are added to the wells, resulting in a final DMSO concentration of 0.1%.[1]
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Viability Assessment:
-
AlamarBlue: 12.5 µL of AlamarBlue reagent is added to each well, and plates are incubated for a further 1-4 hours at 37°C.[1]
-
MTT: 10 µL of MTT solution (5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved by adding 100 µL of solubilization solution.
-
-
Data Acquisition: The fluorescence (for AlamarBlue) or absorbance (for MTT) is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. Generation of Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to a specific drug.
-
Chemical Mutagenesis (for generating novel resistance): Parental cells (e.g., HCT116) are treated with a mutagen such as N-ethyl-N-nitrosourea (ENU) to induce random mutations.
-
Drug Selection: The mutagenized cell population is then cultured in the presence of a selective agent (e.g., Nannocystin or Ternatin-4) at a concentration that kills the majority of the cells.
-
Clonal Selection and Expansion: Surviving colonies are isolated, expanded, and continuously cultured in the presence of the drug to ensure stable resistance.
-
Resistance Validation: The IC50 of the resistant clones is determined and compared to the parental cell line to quantify the degree of resistance.
-
Genetic Analysis: Genomic DNA from resistant clones is sequenced to identify mutations in the target gene (e.g., EEF1A1).
3. Protein Synthesis Inhibition Assay (³⁵S-Methionine Incorporation)
This assay measures the rate of new protein synthesis to confirm the mechanism of action of drugs like Ternatin-4.
-
Cell Culture and Treatment: Cells are seeded in 12-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 5 hours).[1]
-
Methionine Starvation: The culture medium is replaced with methionine- and cysteine-free DMEM containing the respective drug concentrations.
-
Radiolabeling: ³⁵S-methionine (40 µCi/mL) is added to each well, and the plates are incubated for 30-60 minutes at 37°C.[6]
-
Cell Lysis and Protein Precipitation: Cells are washed with ice-cold PBS and lysed. An aliquot of the lysate is spotted onto filter paper, and proteins are precipitated with ice-cold 10% trichloroacetic acid (TCA).[6]
-
Scintillation Counting: The amount of incorporated ³⁵S-methionine is quantified using a scintillation counter.
-
Data Analysis: The percentage of protein synthesis inhibition is calculated relative to the vehicle-treated control.
Visualizing the Mechanisms of Action and Resistance
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the eEF1A signaling pathway and the experimental workflow for cross-resistance studies.
Caption: eEF1A Signaling Pathway and Ternatin-4 Inhibition.
Caption: Experimental Workflow for Cross-Resistance Studies.
Discussion and Future Directions
The available evidence strongly suggests that resistance to Ternatin-4 is primarily driven by on-target mutations in EEF1A1.[1] This is supported by the high degree of resistance observed in cell lines with specific mutations at the A399 residue of eEF1A1.[1] Furthermore, the competitive binding of Ternatin-4 with other eEF1A inhibitors like Didemnin B and Nannocystin indicates a shared mechanism of action and a high likelihood of cross-resistance among this class of drugs.[1][3][4]
Currently, there is a lack of published studies investigating the cross-resistance of Ternatin-4 with commonly used anticancer drugs that have different mechanisms of action, such as DNA damaging agents (e.g., cisplatin), topoisomerase inhibitors (e.g., doxorubicin), or microtubule stabilizers (e.g., paclitaxel). Such studies are critical to determine whether resistance to Ternatin-4 is confined to its specific target or if it can induce a broader multidrug resistance phenotype.
Future research should focus on:
-
Broad-panel cross-resistance screening: Testing the sensitivity of Ternatin-4-resistant cell lines against a diverse panel of approved anticancer drugs.
-
Elucidation of off-target resistance mechanisms: Investigating whether mechanisms such as increased drug efflux or altered metabolism contribute to Ternatin-4 resistance, although current data points away from this.
-
In vivo studies: Validating the in vitro cross-resistance findings in preclinical animal models.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex | eLife [elifesciences.org]
- 2. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. tauntonlab.ucsf.edu [tauntonlab.ucsf.edu]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Ternatin 4 and Plitidepsin (Aplidin) for Cancer Research and Development
A deep dive into the mechanisms and efficacy of two potent anti-cancer agents targeting the protein synthesis machinery.
This guide provides a comprehensive comparative analysis of Ternatin 4 and Plitidepsin (also known as Aplidin), two marine-derived cyclic peptides with potent anti-cancer properties. Both compounds have garnered significant interest within the research and drug development community for their shared mechanism of targeting the eukaryotic elongation factor 1A (eEF1A), a crucial component of the protein synthesis machinery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy through experimental data, and standardized protocols for key assays.
Mechanism of Action: A Tale of Two Binders
Both this compound and Plitidepsin exert their cytotoxic effects by inhibiting protein synthesis through their interaction with eEF1A. However, the specifics of their binding and the downstream consequences exhibit notable differences.
This compound , a synthetic variant of the natural product ternatin, targets the eEF1A ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA.[1] By binding to this complex, this compound effectively stalls the ribosome during the elongation phase of translation.[2][3] This action not only halts protein production but also triggers a unique cellular response: the proteasome-dependent degradation of the eEF1A protein itself.[4][5]
Plitidepsin (Aplidin) , originally isolated from the tunicate Aplidium albicans, also targets eEF1A, specifically the eEF1A2 isoform which is often overexpressed in cancerous cells.[6][7] Its binding disrupts the function of eEF1A in delivering aminoacyl-tRNAs to the ribosome, thereby inhibiting protein synthesis.[6] Beyond this primary mechanism, Plitidepsin has been shown to induce apoptosis through the activation of stress-related signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38/MAPK) pathways.[8][9][10] This induction of apoptosis is a key feature of its anti-tumor activity.[6][7]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and Plitidepsin across various cancer cell lines.
Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| This compound | HCT116 | Colon Carcinoma | 71 ± 10 | [11] |
| A549 | Lung Carcinoma | ~1-10 | [11] | |
| MCF7 | Breast Adenocarcinoma | ~1-10 | [11] | |
| K562 | Chronic Myelogenous Leukemia | ~1-10 | [11] | |
| Jurkat | T-cell Leukemia | ~1-10 | [11] | |
| Plitidepsin | A549 | Lung Carcinoma | 0.2 | [12] |
| HT-29 | Colorectal Adenocarcinoma | 0.5 | [12] | |
| RL | B-cell Lymphoma | 1.5 ± 0.5 | [13] | |
| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | [13] | |
| JJN3 | Multiple Myeloma | ~10 | ||
| 5TGM1 | Multiple Myeloma | ~20 | ||
| SET2 | Myelofibrosis | <5 | [14] | |
| HEL | Erythroleukemia | <5 | [14] |
Note: IC50 values can vary depending on the assay conditions and duration of exposure. The data presented here is for comparative purposes.
Induction of Apoptosis
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Citation |
| This compound | Jurkat | 30 nM (IC50) | >95% (after 24h) | [5] |
| Plitidepsin | Ramos | nM concentrations | 20 | [13] |
| SET2 | 1 nM | 25.0 ± 3.7 | [14] | |
| SET2 | 5 nM | 49.0 ± 2.0 | [14] | |
| MLO-A5 | 10 nM | 10-15 (after 48h) | ||
| JJN3 | 10 nM + Dex | 63 | ||
| JJN3 | 10 nM + Btz | 50 |
Cell Cycle Arrest
| Compound | Cell Line | Concentration | Effect | Citation |
| This compound | - | - | Inhibition of cell proliferation | [11] |
| Plitidepsin | SK-MEL-28 | ≤45 nM | G1 and G2/M arrest | [15] |
| UACC-257 | ≤45 nM | G1 and G2/M arrest | [15] | |
| SET2 | 5 nM | G0/G1 arrest (71.5 ± 3.3%) | [14] | |
| SET2 | 10 nM | G0/G1 arrest (78.0 ± 5.3%) | [14] | |
| Anaplastic Thyroid Carcinoma | 100 nM (4h) -> 10 nM (20h) | G1-to-S transition block |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of this compound or Plitidepsin. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Culture cells to the desired confluence and treat them with various concentrations of this compound or Plitidepsin for a specified time.
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9]
Protocol:
-
Treat cells with the desired concentrations of this compound or Plitidepsin for the appropriate duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer, acquiring data on a linear scale.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[9]
Concluding Remarks
This compound and Plitidepsin are both highly potent inhibitors of protein synthesis with significant potential as anti-cancer agents. While they share a common target in eEF1A, their distinct mechanisms of action and downstream cellular effects present different therapeutic opportunities. Plitidepsin has a more established profile with extensive preclinical and clinical data, demonstrating broad cytotoxic activity and induction of apoptosis. This compound, particularly its synthetic variants, exhibits exceptional potency and a unique mechanism involving the degradation of its target.
Further head-to-head comparative studies are warranted to fully elucidate their differential effects on various cancer types and to explore potential synergistic combinations with other chemotherapeutic agents. The experimental protocols and data presented in this guide provide a foundational framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Ovarian Cancer Cell Proliferation Is Associated with Upregulation of Cell-Matrix Adhesion Programs and Integrin-β4-Induced Cell Protection from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiparametric Analysis of Apoptosis by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of proliferation status and cell cycle phase on the responses of single cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Early features of apoptosis detected by four different flow cytometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new method to discriminate G1, S, G2, M, and G1 postmitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
Validating Ternatin 4-Induced eEF1A Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the targeted degradation of eukaryotic elongation factor 1A (eEF1A) induced by the cyclic peptide Ternatin 4. We present supporting experimental data and detailed protocols to assist researchers in objectively assessing the efficacy and mechanism of this potential therapeutic agent.
Introduction to this compound and eEF1A Degradation
This compound is a synthetic derivative of the natural product ternatin, a cyclic heptapeptide (B1575542) that exhibits potent anticancer activity.[1][2] Its mechanism of action involves binding to the eEF1A ternary complex (eEF1A·GTP·aminoacyl-tRNA), thereby inhibiting translation elongation.[1][2] A unique characteristic of this compound, distinguishing it from other eEF1A inhibitors like didemnin (B1252692) B, is its ability to induce the proteasome-dependent degradation of eEF1A.[2][3] This is a critical feature for its therapeutic potential, as the removal of the target protein can lead to a more sustained biological response.
The degradation of eEF1A induced by this compound is a sophisticated cellular process. It is triggered when this compound traps eEF1A on the ribosome, leading to ribosome stalling and collisions.[4][5] This event activates a quality control pathway involving the E3 ubiquitin ligases RNF14 and RNF25.[4][6] The ribosome collision sensor GCN1 recruits RNF14 to the stalled ribosome, where RNF14 directly ubiquitinates eEF1A, marking it for degradation by the proteasome.[4][6] Concurrently, RNF25 ubiquitinates the ribosomal protein RPS27A (also known as eS31), a step that is also required for eEF1A degradation.[5][6]
This guide will compare this compound with didemnin B, a structurally unrelated natural product that also binds to eEF1A but does not induce its degradation, serving as an excellent negative control in validation studies.[3][7]
Comparative Data Summary
The following table summarizes key quantitative data comparing the activity of this compound and its alternatives.
| Compound | Target | IC50 (Cell Proliferation) | eEF1A Degradation | Mechanism of Action |
| This compound | eEF1A Ternary Complex | ~30 nM[7] | Yes[3][8] | Induces proteasome-dependent degradation following ribosome stalling.[4][8] |
| Didemnin B | eEF1A Ternary Complex | ~4 nM[7] | No[2][3] | Inhibits translation elongation without inducing significant protein degradation.[7][9] |
| SR-A3 | eEF1A Ternary Complex | More potent than this compound[10] | Yes (inferred) | A stereoisomer of a ternatin-related natural product with enhanced cellular residence time.[10] |
| Cytotrienin | eEF1A Ternary Complex | Varies by cell line | Not reported | Competes with ternatin for binding to the eEF1A ternary complex.[1] |
Key Experimental Protocols
To validate this compound-induced eEF1A degradation, a series of well-established molecular biology techniques should be employed.
Western Blotting for eEF1A Levels
This is the most direct method to observe a decrease in the total cellular levels of eEF1A.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, Jurkat) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) and a negative control (e.g., DMSO) for different time points (e.g., 0, 2, 4, 8, 12, 24 hours). Include a treatment with didemnin B as a comparator.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against eEF1A overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify band intensities using image analysis software.
Cycloheximide (B1669411) (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.
Protocol:
-
Cell Treatment: Treat cells with this compound or DMSO for a predetermined time to induce eEF1A degradation.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL to block translation.
-
Time-Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12 hours).[11]
-
Western Blot Analysis: Perform Western blotting for eEF1A as described above to determine the rate of its degradation.
Proteasome Inhibition Assay
This experiment confirms that the observed protein degradation is mediated by the proteasome.
Protocol:
-
Pre-treatment with Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor, such as MG132 (10-20 µM), for 1-2 hours.
-
This compound Treatment: Add this compound to the pre-treated cells and incubate for the desired time.
-
Western Blot Analysis: Analyze the levels of eEF1A by Western blotting. A rescue of eEF1A levels in the presence of MG132 indicates proteasome-dependent degradation.
Co-Immunoprecipitation (Co-IP) for Ubiquitination
This technique is used to detect the ubiquitination of eEF1A.
Protocol:
-
Cell Treatment: Treat cells with this compound and MG132 to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against eEF1A overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Western Blot Analysis: Wash the beads and elute the proteins. Analyze the eluates by Western blotting using an antibody against ubiquitin to detect polyubiquitinated eEF1A.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound-induced eEF1A degradation pathway.
Caption: Experimental workflow for validating eEF1A degradation.
References
- 1. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternatin: target identification, mechanism of action, and use as a chemical probe for the translation elongation factor 1A [escholarship.org]
- 3. Cyclic peptide ternatin-4 promotes degradation of the translation elongation factor, EF1A [morressier.com]
- 4. mdpi.com [mdpi.com]
- 5. How Degrading! Trapped Translation Factors Get Trashed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating quality control at the ribosome with the natural product ternatin [escholarship.org]
- 7. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternatin-4 | eEF1A inhibitor | Probechem Biochemicals [probechem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Unraveling Translation Inhibition: A Single-Molecule Showdown Between Ternatin-4 and Didemnin B
A comparative guide for researchers on the mechanisms of two potent eEF1A inhibitors, Ternatin-4 and Didemnin B, elucidated through single-molecule analysis.
In the intricate dance of protein synthesis, the eukaryotic elongation factor 1 alpha (eEF1A) plays a pivotal role in delivering aminoacyl-tRNAs (aa-tRNA) to the ribosome. The precise regulation of this process is critical for cellular function, making eEF1A a compelling target for therapeutic intervention. Two natural cyclic peptides, Ternatin-4 and Didemnin B, have emerged as potent inhibitors of this process, both demonstrating significant anti-proliferative and antiviral activities. While structurally distinct, they share a common target in eEF1A. This guide provides a detailed comparison of their inhibitory mechanisms, drawing upon data from cutting-edge single-molecule fluorescence resonance energy transfer (smFRET) and cryogenic electron microscopy (cryo-EM) studies.
At a Glance: Key Performance Metrics
Single-molecule analysis has provided unprecedented insight into the kinetic and dynamic differences between Ternatin-4 and Didemnin B. The following table summarizes key quantitative data from these studies, highlighting the nuances of their inhibitory actions.
| Parameter | Didemnin B | Ternatin-4 | Significance |
| smFRET IC50 | 4.5 ± 0.6 nM | 2.3 ± 0.4 nM | Both are potent inhibitors, with Ternatin-4 showing slightly higher potency in this assay.[1] |
| Protein Synthesis IC50 (HCT116 cells) | ~7 nM | ~36 nM | Didemnin B is more potent at inhibiting overall protein synthesis in a cellular context.[1] |
| Apoptosis IC50 (Jurkat cells) | ~4 nM | ~30 nM | Didemnin B is approximately 7-fold more potent in inducing apoptosis.[1][2] |
| Dissociation Rate from Stalled Ribosome | ~2 x 10⁻⁴ s⁻¹ | ~5 x 10⁻³ s⁻¹ | Ternatin-4 dissociates from the eEF1A-ribosome complex approximately 25 times faster than Didemnin B.[1][3] |
| Cellular Reversibility | Irreversible inhibition of protein synthesis.[1][4] | Reversible inhibition of protein synthesis.[1] | The slower dissociation of Didemnin B leads to a sustained, washout-resistant inhibition in cells.[1] |
The Shared Target: A Common Binding Site on eEF1A
Both Didemnin B and Ternatin-4 exert their inhibitory effects by binding to a common allosteric site on eEF1A.[1][5][6] This binding pocket is located in a cleft between domain I (the G domain) and domain III of eEF1A.[1] Cryo-EM studies have confirmed that both molecules occupy this site, trapping eEF1A on the ribosome after GTP hydrolysis.[1] This stalled state prevents the accommodation of the aa-tRNA into the ribosomal A site, thereby halting the elongation phase of protein synthesis.[1][4][5]
A key mutation, A399V, in domain III of eEF1A confers resistance to both compounds, further validating their shared binding site and mechanism of action.[1] However, the structural nuances of their interaction with this site lead to distinct dynamic consequences. Didemnin B, being a larger molecule, appears to form a more extensive contact surface with eEF1A compared to Ternatin-4.[1][7]
A Tale of Two Inhibitors: Distinct Dynamic Signatures
The power of single-molecule FRET lies in its ability to observe the real-time dynamics of individual molecules. These studies have revealed that while both inhibitors trap the eEF1A•aa-tRNA•GTP ternary complex in a similar intermediate state on the ribosome (termed the GTPase-activated or 'GA' state), the stability of this trapped state differs significantly.[1]
Elongation complexes stalled by Didemnin B are more rigidly held in the GA state. In contrast, complexes stalled by Ternatin-4 exhibit more dynamic behavior, with more frequent, transient excursions of the aa-tRNA towards the accommodated ('AC') state.[1] This suggests that Ternatin-4 is less efficient at preventing the conformational changes in eEF1A that are necessary for the final step of aa-tRNA accommodation.[1] These distinct dynamic signatures are directly correlated with their differing dissociation rates and the reversibility of their effects in a cellular environment.
Visualizing the Mechanism and Workflow
To better understand the processes described, the following diagrams illustrate the inhibited signaling pathway and the experimental workflow used to study it.
Caption: Inhibition of Translation Elongation by Ternatin-4 and Didemnin B.
Caption: Workflow for smFRET Analysis of Translation Inhibition.
Experimental Protocols
The following are summarized methodologies for the key experiments cited in the comparison.
Single-Molecule FRET (smFRET) Imaging
-
Preparation of Ribosomal Complexes: Functional human 80S initiation complexes (ICs) were reconstituted from purified ribosomal subunits, a synthetic mRNA containing a biotin (B1667282) tag at the 5' end, and a fluorescently labeled initiator tRNA (tRNAiMet, labeled with Cy3 donor fluorophore) in the P-site.[1]
-
Ternary Complex Formation: The eEF1A•GTP•aa-tRNA ternary complex was formed by incubating purified eEF1A with GTP and a fluorescently labeled aminoacyl-tRNA (Phe-tRNAPhe, labeled with Cy5 acceptor fluorophore).[1]
-
Surface Immobilization: The reconstituted 80S ICs were tethered to a streptavidin-coated quartz slide within a microfluidic flow cell via the biotinylated mRNA.[1]
-
Data Acquisition: The ternary complex, with or without the inhibitor (Didemnin B or Ternatin-4), was delivered to the surface-immobilized ICs. Real-time imaging was performed using a total internal reflection fluorescence (TIRF) microscope. The FRET signal, representing the distance between the P-site and A-site tRNAs, was recorded over time.[1]
-
Data Analysis: The resulting FRET trajectories were analyzed to identify transitions between different conformational states (Codon Recognition, GTPase Activated, and Accommodated). Hidden Markov modeling was used to determine the kinetics of these transitions and the lifetimes of the different states in the presence and absence of the inhibitors.[1]
Cellular Protein Synthesis Assay
-
Cell Culture and Treatment: HCT116 cells were cultured and treated with varying concentrations of Didemnin B or Ternatin-4 for 4 hours.[1]
-
Metabolic Labeling: Protein synthesis was measured by incubating the cells with L-homopropargylglycine (HPG), an amino acid analog that is incorporated into newly synthesized proteins.[1]
-
Detection: The incorporated HPG was detected via a click chemistry reaction with a fluorescent azide, and the fluorescence intensity was quantified by flow cytometry.[1]
-
Washout Experiment: To assess reversibility, cells were treated with the inhibitors for a set period, after which the drug-containing medium was removed and replaced with fresh medium. Protein synthesis was then measured at various time points post-washout.[1]
Conclusion: Different Dynamics, Divergent Fates
Single-molecule analysis has definitively shown that while Ternatin-4 and Didemnin B share a common target and a general mechanism of arresting translation elongation, they are not functionally identical. Didemnin B acts as a more potent and irreversible inhibitor due to its slower dissociation from the eEF1A-ribosome complex.[1][4] In contrast, the faster off-rate of Ternatin-4 leads to a more dynamic and reversible inhibition.[1] These findings have significant implications for their potential therapeutic applications, suggesting that the kinetic properties of drug-target interactions can be a critical determinant of their overall cellular activity and potential for clinical development.[2] The insights gained from these single-molecule studies underscore the importance of such high-resolution techniques in dissecting the mechanisms of drug action and guiding the development of next-generation therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | eLife [elifesciences.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes | Sciety [sciety.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. tauntonlab.ucsf.edu [tauntonlab.ucsf.edu]
Ternatin-4: A Potent eEF1A Inhibitor for Combating Drug-Resistant Cancers
A Comparative Analysis of Efficacy and Mechanism in Preclinical Models
For researchers and drug development professionals at the forefront of oncology, the emergence of novel therapeutic agents with mechanisms capable of circumventing established drug resistance is of paramount importance. Ternatin-4, a synthetic analog of the natural cyclic peptide ternatin, has demonstrated significant potential as a potent anti-cancer agent. This guide provides a comprehensive comparison of Ternatin-4's efficacy in sensitive and resistant cancer models, details its mechanism of action, and supplies the experimental protocols necessary for its evaluation.
Comparative Efficacy of Ternatin Analogs
Ternatin-4 exhibits markedly superior potency compared to its parent compound, ternatin, in human colorectal carcinoma HCT116 cells. The substitution of key amino acid residues in the ternatin scaffold has resulted in a compound with over 15-fold greater activity.[1][2] In contrast, the synthetic analog Ternatin-4-Ala, where the critical leucine (B10760876) at position 4 is replaced by alanine, is devoid of biological activity, highlighting the specificity of the molecular interactions required for its cytotoxic effects.[2] This makes Ternatin-4-Ala an excellent negative control for in vitro and in vivo studies.
| Compound | Description | Cancer Cell Line | IC50 (nM) |
| Ternatin-4 | Synthetic Analog | HCT116 | 4.6 ± 1.0 [1][2] |
| (-)-Ternatin | Natural Product | HCT116 | 71 ± 10[1][2] |
| Ternatin-4-Ala | Inactive Synthetic Analog | HCT116 | > 10,000[2] |
Efficacy in a Ternatin-4 Resistant Cancer Model
Resistance to Ternatin-4 has been shown to arise from specific mutations in its molecular target, the eukaryotic elongation factor 1 alpha 1 (eEF1A1). In HCT116 cells engineered to express mutant forms of eEF1A1, a significant increase in the IC50 of Ternatin-4 was observed. Heterozygous mutations (A399V or A399T) conferred partial resistance, while homozygous mutation (A399V) resulted in complete resistance to the compound.[1] This demonstrates a clear mechanism of on-target resistance.
| Cell Line | Genotype | Fold Increase in IC50 |
| HCT116 (A399V/WT) | Heterozygous Mutant | 10-fold[1] |
| HCT116 (A399T/WT) | Heterozygous Mutant | 16-fold[1] |
| HCT116 (A399V/A399V) | Homozygous Mutant | Complete Resistance[1] |
While direct comparative data of Ternatin-4 against standard chemotherapeutics like doxorubicin (B1662922) or paclitaxel (B517696) in their respective resistant cell lines is not yet widely available in the public domain, its novel mechanism of action suggests potential for efficacy in multi-drug resistant (MDR) cancers. Many common resistance mechanisms, such as the overexpression of drug efflux pumps like P-glycoprotein, are not expected to affect the intracellular accumulation or activity of Ternatin-4 due to its distinct molecular target.
Mechanism of Action: Inhibition of Protein Synthesis
Ternatin-4 exerts its cytotoxic effects by potently inhibiting protein synthesis.[1][3] It specifically targets the ternary complex of eukaryotic elongation factor 1A (eEF1A), GTP, and aminoacyl-tRNA.[1][2] By binding to this complex, Ternatin-4 stalls the ribosome during the elongation phase of translation, leading to a global shutdown of protein production and subsequent cell death.[2]
References
- 1. Anticancer Small-Molecule Agents Targeting Eukaryotic Elongation Factor 1A: State of the Art [mdpi.com]
- 2. What are EEF1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ternatin and improved synthetic variants kill cancer cells by targeting the elongation factor-1A ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
Ternatin 4: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Ternatin 4, a synthetic analog of the natural cyclic heptapeptide (B1575542) Ternatin, has emerged as a potent anti-proliferative agent with a novel mechanism of action. This guide provides a comprehensive comparison of its effects in laboratory settings (in vitro) and in living organisms (in vivo), based on available experimental data.
At a Glance: In Vitro vs. In Vivo Effects
| Feature | In Vitro Effects | In Vivo Effects |
| Primary Target | Eukaryotic elongation factor 1A (eEF1A) ternary complex | Eukaryotic elongation factor 1A (eEF1A) |
| Mechanism of Action | Inhibition of protein synthesis by stalling ribosomes during the elongation phase.[1][2] | Induction of proteasome-dependent degradation of eEF1A. |
| Key Outcomes | Potent inhibition of cancer cell proliferation and protein synthesis.[1][2] | Efficacy in a mouse model of MYC-dependent B cell lymphoma (hydroxylated variant). |
| Quantitative Data | IC50 values for cell proliferation and protein synthesis inhibition are well-documented across various cancer cell lines. | Specific quantitative data on tumor growth inhibition is not publicly available. |
In Vitro Efficacy: Potent Inhibition of Cancer Cell Growth
This compound exhibits significant cytotoxic and anti-proliferative activities against a wide array of cancer cell lines. Its primary mechanism of action is the inhibition of protein synthesis by specifically targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A•GTP•aminoacyl-tRNA). This interaction effectively stalls ribosomes during the elongation phase of translation, leading to cell cycle arrest and apoptosis.[1]
Quantitative Analysis of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound, Ternatin, in various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | HCT116 (Colon Cancer) | Cell Proliferation (72h) | 4.6 ± 1.0 | [1] |
| This compound | HCT116 (Colon Cancer) | Protein Synthesis Inhibition (4h) | ~36 | |
| Ternatin | HCT116 (Colon Cancer) | Cell Proliferation (72h) | 71 ± 10 | [1] |
| This compound | Panel of 21 Cancer Cell Lines | Cell Proliferation | 20 to >500-fold more potent than Ternatin | [2] |
Note: The inactive analog, Ternatin-4-Ala, where the critical leucine (B10760876) residue is replaced by alanine, shows no effect on cell proliferation or protein synthesis at concentrations up to 10 µM, confirming the specific mechanism of action.
In Vivo Effects: Targeting eEF1A for Degradation
While extensive quantitative data from in vivo studies with this compound is limited in the public domain, available research indicates a distinct but related mechanism of action compared to its in vitro effects. In a cellular context, this compound has been shown to induce the proteasome-dependent degradation of its target, eEF1A. This suggests that the sustained inhibition of eEF1A function by this compound flags the protein for destruction by the cell's quality control machinery.
A hydroxylated variant of this compound has demonstrated efficacy in a mouse model of MYC-dependent B cell lymphoma. This finding suggests that the anti-tumor activity of this compound and its analogs is achievable in a whole-organism setting. However, specific details regarding the experimental protocol and quantitative outcomes such as tumor growth inhibition percentages are not yet publicly available.
Signaling Pathways and Mechanism of Action
This compound's interaction with the eEF1A ternary complex is central to its anti-cancer effects. This action directly impacts protein synthesis, a fundamental process for rapidly dividing cancer cells.
References
Safety Operating Guide
A Guide to the Proper Disposal of Ternatin 4 for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is paramount to maintaining a safe working environment and adhering to regulatory standards. This guide provides essential information and step-by-step procedures for the disposal of Ternatin 4, a cyclic peptide inhibitor of fat accumulation in 3T3-L1 murine adipocytes.[1] While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible laboratory practice dictates a cautious and systematic approach to its disposal.
Safety and Handling Profile
According to the safety data sheet (SDS), Ternatin is not classified as hazardous. However, standard laboratory precautions should always be observed when handling this or any chemical compound.
Key Safety Information:
| Hazard Classification | GHS Classification | NFPA Ratings | HMIS Ratings |
| Health Hazard | Not Classified | 0 | 0 |
| Fire Hazard | Not Classified | 0 | 0 |
| Reactivity Hazard | Not Classified | 0 | 0 |
Source: Ternatin Safety Data Sheet
Personal protective equipment (PPE) is not explicitly required, but it is highly recommended as a best practice in any laboratory setting. This includes standard laboratory attire such as safety glasses, gloves, and a lab coat.
Disposal Procedure
The primary instruction for the disposal of this compound is to prevent it from entering sewers or surface and ground water. The material should be collected mechanically. The following procedure outlines the recommended steps for proper disposal.
Step-by-Step Disposal Protocol:
-
Preparation:
-
Ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Designate a specific, clearly labeled waste container for non-hazardous chemical waste.
-
-
Containment and Collection:
-
Carefully sweep or scoop up any solid this compound waste.
-
Use tools (e.g., spatula, brush, and dustpan) that can be easily decontaminated.
-
Place the collected solid waste into the designated non-hazardous chemical waste container.
-
-
Decontamination:
-
Thoroughly clean any tools and surfaces that have come into contact with this compound.
-
Use a suitable solvent (e.g., 70% ethanol (B145695) or as determined by your laboratory's standard operating procedures) to wipe down surfaces.
-
Dispose of any contaminated cleaning materials (e.g., wipes, paper towels) in the designated non-hazardous waste container.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Ternatin 4
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds like Ternatin 4 is paramount to both personal safety and research integrity. This guide provides immediate, essential information on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a cyclic peptide inhibitor of the eukaryotic elongation factor-1A (eEF1A) complex.
Personal Protective Equipment (PPE)
While a safety data sheet (SDS) for Ternatin indicates it is not classified as a hazardous substance, it is prudent to follow standard laboratory precautions for handling chemical compounds, especially cyclic peptides where full hazard profiles may not be established. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential liquid splashes. Should meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended.[1] Gloves should be inspected before use and changed immediately after any contact with the peptide. |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent the inhalation of fine particles.[1] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the key steps for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
For long-term storage of the lyophilized powder, maintain at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1]
-
If preparing solutions, create single-use aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.[1]
2. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form.
-
Wear all recommended PPE as outlined in the table above.
-
When reconstituting the lyophilized powder, add the solvent slowly to avoid aerosolization.
3. Disposal Plan:
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled hazardous liquid waste container. Do not dispose of down the drain.[2]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific protocols on chemical waste disposal.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
